molecular formula C4H11N B1427027 Diethylamine-d11 CAS No. 1173019-51-6

Diethylamine-d11

Cat. No.: B1427027
CAS No.: 1173019-51-6
M. Wt: 84.2 g/mol
InChI Key: HPNMFZURTQLUMO-REUZILGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethylamine-d11 is a deuterated chemical compound where all eleven hydrogen atoms of the diethylamine molecule have been replaced with the stable hydrogen isotope, deuterium (D). With a molecular formula of C4D11N and a molecular weight of 84.205 g/mol, this compound is a colorless liquid with a density of 0.7±0.1 g/cm³ and a boiling point of approximately 57.3°C . It is classified as a secondary amine and shares the fundamental chemical properties of its non-deuterated counterpart, which is a flammable, volatile, and weakly alkaline liquid . Its primary research value lies in its application as a stable isotope-labeled internal standard. In analytical chemistry, particularly in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), this compound is used for the precise quantification and identification of ordinary diethylamine and related compounds in complex biological and chemical samples, enabling high-accuracy metabolic and pharmacokinetic studies. Furthermore, it is an essential tool in Nuclear Magnetic Resonance (NMR) spectroscopy, where it serves as a non-interfering deuterated solvent or a tracer molecule, allowing researchers to elucidate reaction mechanisms and molecular structures without spectral interference from protons. The compound is For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any personal use. It is a hazardous substance and requires careful handling. Safety information indicates it is flammable and causes severe skin burns and eye damage . Researchers should consult the safety data sheet (MSDS) and adhere to all laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,1,1,2,2,2-hexadeuterio-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNMFZURTQLUMO-REUZILGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90728261
Record name N-(~2~H_5_)Ethyl(~2~H_5_)ethan(~2~H)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173019-51-6
Record name N-(~2~H_5_)Ethyl(~2~H_5_)ethan(~2~H)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173019-51-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: Diethylamine-d11

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Isotopic Integrity, and Analytical Applications[1]

Executive Summary

Diethylamine-d11 (CAS 1173019-51-6) is the fully deuterated isotopologue of diethylamine, a secondary amine widely employed as a pharmacophore in drug development and a precursor in organic synthesis.[1][2][3][4][5] With a molecular formula of


 , it represents a critical internal standard for the quantification of trace amines and nitrosamines via LC-MS/MS and GC-MS.[1]

This technical guide provides a rigorous analysis of its molecular weight characteristics, distinguishing between monoisotopic mass (critical for mass spectrometry) and average molecular weight (critical for gravimetric preparation).[1] Furthermore, it addresses the thermodynamic instability of the N-D bond in protic environments—a frequent source of experimental error in quantitative analysis.[1]

Part 1: Molecular Weight & Isotopic Stoichiometry[1]

For researchers using this compound as a surrogate internal standard, relying on a generic "molecular weight" is insufficient.[1] The distinction between Average Molecular Weight and Monoisotopic Mass is paramount for accurate stoichiometry and mass spectral deconvolution.[1]

1.1 Atomic Mass Constants

Calculations are based on IUPAC standard atomic weights and NIST isotopic masses:

  • Carbon-12 (

    
    ):  12.00000 u[1]
    
  • Nitrogen-14 (

    
    ):  14.00307 u[1]
    
  • Deuterium (

    
     or D):  2.01410 u[1]
    
  • Standard Carbon (

    
    ):  12.011 u[1]
    
  • Standard Nitrogen (

    
    ):  14.007 u[1]
    
1.2 Calculation of this compound (

)[1]
ParameterCalculation LogicValueApplication
Monoisotopic Mass


84.1582 u Mass Spectrometry (MS) Used to set precursor ion (

) selection windows in Triple Quadrupole (QqQ) systems.[1]
Average Molecular Weight


84.20 g/mol Gravimetry Used for calculating molarity when weighing the neat liquid for stock solutions.[1]
Mass Shift (

)


+11.07 u Chromatographic Co-elution Ensures separation of isotopic envelopes to prevent "cross-talk" in MS detection.[1]

 Note: The atomic weight of Deuterium is often approximated to 2.014 in commercial certificates of analysis (CoA).[1]
Part 2: Synthesis & Manufacturing Pathways[1]

The synthesis of this compound requires anhydrous, fully deuterated precursors to prevent proton contamination.[1] The industrial standard involves the catalytic amination of Ethanol-d6.[1]

2.1 Reaction Mechanism

The process utilizes a dehydration-amination cycle over an acidic alumina catalyst at elevated temperatures (


).[1]

SynthesisPathway Ethanol Ethanol-d6 (CD3CD2OD) Catalyst Alumina Catalyst (High Temp/Pressure) Ethanol->Catalyst Ammonia Ammonia-d3 (ND3) Ammonia->Catalyst Ethylamine Ethylamine-d7 (Intermediate) Catalyst->Ethylamine - D2O DEA This compound (CD3CD2)2ND Catalyst->DEA Water D2O (Byproduct) Catalyst->Water Ethylamine->Catalyst + Ethanol-d6

Figure 1: Catalytic synthesis of this compound from perdeuterated ethanol and ammonia.[1] Note that D2O is produced, requiring rigorous distillation to maintain isotopic purity.

Part 3: Critical Handling – The Labile Deuterium

A common failure mode in the use of this compound is the inadvertent "loss" of the d11 label to d10.[1] The amine deuteron (


) is an exchangeable proton .[1] Unlike the carbon-bound deuteriums (

), which are kinetically stable, the

atom undergoes rapid exchange with any protic source (atmospheric moisture, methanol, water).
3.1 The Exchange Phenomenon

If this compound is exposed to humid air or dissolved in a non-deuterated protic solvent (e.g.,


, 

), the following equilibrium occurs almost instantaneously:


This results in a mixture of This compound and Diethylamine-d10 .[1]

ExchangeMechanism State1 This compound (Pure) Transition Rapid Proton Exchange (Equilibrium) State1->Transition Exposure Moisture Atmospheric Moisture (H2O) Moisture->Transition State2 Diethylamine-d10 (N-H species) Transition->State2 Dominant Species in Aqueous Soln HOD Semi-heavy Water (HOD) Transition->HOD

Figure 2: Isotopic degradation pathway.[1] In aqueous mobile phases, this compound effectively behaves as Diethylamine-d10.[1]

3.2 Mitigation Protocol

To preserve the d11 state during handling:

  • Storage: Store in flame-sealed ampoules or break-seal flasks under Argon.

  • Solvent Choice: Use anhydrous aprotic solvents (e.g., DMSO-d6, Acetonitrile-d3) for stock preparation.[1]

  • Analysis: If analyzing in aqueous LC-MS mobile phases, monitor the d10 transition . The N-D will exchange to N-H in the mobile phase, making the effective internal standard

    
     (Mass = 83.15 u).[1]
    
Part 4: Analytical Applications
4.1 Mass Spectrometry Internal Standard (IS)

This compound is the "Gold Standard" IS for the quantification of Diethylamine (DEA) and N-Nitrosodiethylamine (NDEA) in pharmaceutical impurities analysis (sartan/ranitidine contamination).[1]

  • Co-elution: The d11 analog co-elutes with the analyte but is mass-resolved.[1]

  • Fragmentation: In Electron Impact (EI) or Electrospray Ionization (ESI), the fragmentation pattern shifts predictably.[1]

Common MRM Transitions (ESI+):

  • Analyte (DEA):

    
     (Loss of 
    
    
    
    )[1]
  • IS (DEA-d11):

    
     (Loss of 
    
    
    
    , assuming N-D is preserved)
  • IS (DEA-d10):

    
     (If N-D exchanges to N-H in mobile phase)[1]
    

Protocol Recommendation: When setting up an LC-MS method using water/methanol gradients, always tune for the d10 mass (m/z 84.2) rather than the d11 mass (m/z 85.2), unless the entire system is anhydrous. This ensures the method is robust against isotopic exchange.[1]

References
  • National Institute of Standards and Technology (NIST) .[1] Atomic Weights and Isotopic Compositions for All Elements. NIST Physical Measurement Laboratory.[1] [Link]

  • PubChem . This compound Compound Summary. National Library of Medicine.[1] [Link][1]

  • European Medicines Agency (EMA) .[1] Nitrosamine impurities in human medicinal products. EMA Assessment Report.[1] [Link][1]

Sources

Navigating the Isotopic Landscape: A Technical Guide to Commercial Diethylamine-d11 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the precise and demanding world of scientific research and pharmaceutical development, the use of stable isotope-labeled compounds is not merely a technical choice but a foundational pillar of accuracy and reliability. Among these, deuterated compounds have emerged as indispensable tools, particularly in quantitative analysis using mass spectrometry. Diethylamine-d11, a deuterated analog of diethylamine, offers a significant mass shift and chemical similarity to its unlabeled counterpart, making it an excellent internal standard for a variety of applications. This guide provides an in-depth technical overview of commercially available this compound, designed to equip researchers, scientists, and drug development professionals with the critical knowledge to source, handle, and effectively utilize this vital reagent.

The Critical Role of this compound in Modern Analytics

Diethylamine is a secondary amine that finds use as a solvent, a rubber accelerator, and in the organic synthesis of resins, dyes, pesticides, and pharmaceuticals. Its presence as a potential impurity or metabolite necessitates sensitive and accurate detection methods. The use of this compound as an internal standard in chromatographic and mass spectrometric analyses is a prime example of leveraging isotopic labeling for robust quantification.

The fundamental principle behind its efficacy lies in the near-identical chemical and physical properties of this compound and unlabeled diethylamine. They co-elute in chromatographic systems and exhibit similar ionization efficiencies in a mass spectrometer. However, the mass difference of 11 daltons allows for their clear differentiation by the mass analyzer, enabling precise correction for variations in sample preparation, injection volume, and instrument response.

Sourcing High-Purity this compound: A Comparative Landscape of Commercial Suppliers

The quality of a deuterated standard is paramount to the integrity of experimental data. Several reputable suppliers specialize in the synthesis and certification of isotopically labeled compounds. When selecting a supplier, researchers should consider not only the listed purity but also the comprehensiveness of the analytical data provided in the Certificate of Analysis (CoA).

Supplier Typical Isotopic Purity (Atom % D) Typical Chemical Purity (%) Available Documentation Notes
Sigma-Aldrich (Merck) ≥98≥98 (CP)Certificate of Analysis, Safety Data SheetA well-established supplier with a broad range of products and extensive documentation readily available online.
CDN Isotopes ≥99Not consistently specifiedCertificate of Analysis, Safety Data SheetSpecializes in deuterated compounds and often offers high isotopic enrichment.
Cambridge Isotope Laboratories, Inc. (CIL) High Purity AvailableHigh Purity AvailableCertificate of Analysis, Technical Data SheetsA leading manufacturer of stable isotopes and cGMP-grade products, often considered a primary source.
Toronto Research Chemicals (TRC) High Purity AvailableHigh Purity AvailableCertificate of Analysis, Analytical Data PackageOffers a wide range of complex organic chemicals, including isotopically labeled standards.
LGC Standards Varies by productVaries by productCertificate of AnalysisA major supplier of reference materials, often providing well-characterized standards.
Amerigo Scientific 98% (CP)Not specifiedProduct WebpageA distributor for various life science products.

Expert Insight: While a high atom % D is crucial, the chemical purity should not be overlooked. Impurities in the deuterated standard can interfere with the analysis of the target analyte. Always scrutinize the CoA for any reported impurities and their levels.

Decoding the Certificate of Analysis: A Guarantee of Quality

The Certificate of Analysis is the most critical document accompanying a deuterated standard. It provides a detailed summary of the quality control testing performed on a specific batch. A comprehensive CoA for this compound should include the following:

  • Identity Confirmation: Typically confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). The ¹H NMR spectrum should show a significant reduction or absence of signals corresponding to the protons in the ethyl groups, while the MS will confirm the molecular weight of the deuterated compound.

  • Isotopic Purity (Atom % D): This is a measure of the percentage of deuterium atoms at the labeled positions. It is a critical parameter for ensuring a clear mass separation from the unlabeled analyte. An isotopic purity of ≥98 atom % D is generally recommended for quantitative applications.

  • Chemical Purity: Determined by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). This value indicates the percentage of the desired compound in the material, excluding isotopic isomers.

  • Residual Solvents: The CoA should specify the identity and quantity of any residual solvents from the synthesis and purification process.

  • Water Content: Determined by Karl Fischer titration. Excess water can affect the stability and accurate weighing of the standard.

Experimental Protocols: Leveraging this compound as an Internal Standard

The following provides a generalized workflow for the use of this compound as an internal standard in a typical GC-MS or LC-MS analysis. The specific parameters will need to be optimized for the particular matrix and analytical instrumentation.

Preparation of Stock and Working Solutions

Causality: The preparation of accurate and stable stock solutions is the foundation of a reliable quantitative assay. Using a high-purity, volatile solvent is essential to ensure complete dissolution and minimize the introduction of contaminants.

Protocol:

  • Stock Solution (e.g., 1 mg/mL):

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance.

    • Dissolve the weighed standard in a known volume of a suitable high-purity solvent (e.g., methanol, acetonitrile, or dichloromethane) in a volumetric flask to achieve the desired concentration.

    • Store the stock solution in an amber vial at a low temperature (e.g., -20 °C) to minimize evaporation and degradation.

  • Working Solution (e.g., 10 µg/mL):

    • Prepare a working solution by diluting the stock solution with the appropriate solvent. The concentration of the working solution should be chosen to provide a robust signal in the analytical instrument without saturating the detector.

Sample Preparation and Spiking

Causality: The internal standard must be added to the sample as early as possible in the workflow to account for any losses during sample extraction and processing.

Protocol:

  • To a known volume or weight of the sample (e.g., 1 mL of plasma, 1 g of tissue homogenate), add a precise volume of the this compound working solution.

  • The amount of internal standard added should result in a peak area that is comparable to the expected peak area of the analyte in the sample.

  • Proceed with the established sample extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

Instrumental Analysis (GC-MS Example)

Causality: The chromatographic conditions should be optimized to achieve baseline separation of diethylamine from other matrix components. The mass spectrometer is then used to selectively detect and quantify both the analyte and the internal standard.

Protocol:

  • Gas Chromatograph (GC) Conditions:

    • Column: A column suitable for the analysis of volatile amines, such as a DB-624 or equivalent.

    • Injector Temperature: 220 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 45 °C) and ramp to a higher temperature (e.g., 200 °C) to ensure good separation.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. In SIM mode, monitor specific ions for both diethylamine and this compound to enhance sensitivity and selectivity.

    • Monitored Ions (Example):

      • Diethylamine: Monitor characteristic fragment ions.

      • This compound: Monitor the corresponding mass-shifted fragment ions.

Quality Control and Data Interpretation

A self-validating system is crucial for ensuring the reliability of results. The peak area ratio of the analyte to the internal standard should be used for quantification. This ratio should remain consistent across different dilutions of the same sample, provided the concentrations are within the linear range of the assay.

Workflow for Quality Control:

QC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Review Stock_Solution Prepare Analyte & IS Stock Solutions Working_Solutions Prepare Calibration Curve & QC Working Solutions Stock_Solution->Working_Solutions Sample_Spiking Spike Samples, Calibrators, & QCs with IS Working_Solutions->Sample_Spiking Extraction Perform Sample Extraction Instrument_Analysis GC-MS or LC-MS Analysis Extraction->Instrument_Analysis Peak_Integration Integrate Analyte & IS Peaks Instrument_Analysis->Peak_Integration Ratio_Calculation Calculate Analyte/IS Area Ratios Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Unknowns & QCs Calibration_Curve->Quantification Sample_Spiping Sample_Spiping Sample_Spiping->Extraction Synthesis_Pathway Start Deuterated Acetaldehyde (CD3CDO) Step1 Reductive Amination with Deuterated Ethylamine (CD3CD2ND2) and a reducing agent (e.g., NaBD4) Start->Step1 Reaction Product This compound ((CD3CD2)2ND) Step1->Product Yields

A Senior Application Scientist's Guide to Diethylamine-d11: Principles and Applications in Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: In the landscape of modern analytical chemistry and drug development, achieving unimpeachable quantitative accuracy is paramount. Stable Isotope Labeled (SIL) compounds represent the gold standard for internal standards in mass spectrometry-based bioanalysis. This guide provides an in-depth technical overview of Diethylamine-d11 ((CD3CD2)2ND), a deuterated analog of Diethylamine. We will explore the fundamental principles that make it an exceptional internal standard, detail its core applications in liquid chromatography-mass spectrometry (LC-MS) workflows, and provide field-proven protocols for its effective implementation. This document is intended for researchers, analytical scientists, and drug development professionals seeking to enhance the robustness, accuracy, and reliability of their quantitative assays.

The Foundation: Why Stable Isotope Labeled Internal Standards are a Mandate for Accuracy

In quantitative analysis, particularly when dealing with complex matrices like plasma, urine, or tissue homogenates, an internal standard (IS) is essential. Its purpose is to correct for variations in sample preparation and instrumental analysis. An ideal IS should behave identically to the analyte of interest during extraction and ionization but be clearly distinguishable by the detector.

While structurally similar compounds can be used, they often fall short. Minor differences in chemical properties can lead to differential extraction efficiencies or matrix effects, introducing unacceptable variance. This is where Stable Isotope Labeled (SIL) internal standards, such as this compound, provide a definitive solution. The substitution of hydrogen with its heavier, stable isotope, deuterium, results in a compound that is chemically identical to the analyte but has a distinct, higher mass.[1][2]

This near-perfect chemical mimicry ensures that the SIL-IS co-elutes with the analyte during chromatography and experiences the same extraction recovery and ionization suppression or enhancement. By measuring the ratio of the analyte to the known concentration of the SIL-IS, one can achieve highly accurate and precise quantification, effectively nullifying most sources of experimental error.[]

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Output Sample Biological Sample (Analyte + Matrix) Add_IS Spike with this compound (IS) Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation, LLE) Add_IS->Extraction LC LC Separation (Analyte and IS Co-elute) Extraction->LC ESI Electrospray Ionization (Analyte & IS experience same matrix effects) LC->ESI MS Mass Spectrometer (Separation by m/z) ESI->MS Analyte_Peak Analyte Signal (m/z = 74.1) MS->Analyte_Peak IS_Peak IS Signal (m/z = 85.2) MS->IS_Peak Ratio Ratio (Analyte/IS) = Accurate Quantification

Caption: The role of a SIL-IS like this compound in a typical bioanalytical workflow.

This compound: Core Attributes and Rationale for Use

Diethylamine is a crucial building block and intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and industrial chemicals.[4][5] Consequently, the need to accurately quantify its presence—either as a final product, a residual starting material, or a metabolic byproduct—is a common analytical challenge. This compound is specifically designed for this purpose.

The causality behind its selection is rooted in its physicochemical properties, which are nearly identical to the unlabeled compound, save for its mass.

PropertyValueSource
Chemical Formula (CD₃CD₂)₂ND[6]
CAS Number 1173019-51-6[6][7]
Molecular Weight ~84.20 g/mol [6][7]
Mass Shift vs. Analyte M+11
Isotopic Purity Typically ≥98 atom % D
Chemical Purity Typically ≥98% (CP)
Boiling Point ~55 °C
Density ~0.811 g/mL at 25 °C

Key Advantages:

  • Significant Mass Shift (M+11): The incorporation of eleven deuterium atoms provides a large, unambiguous mass difference from the native diethylamine. This is critical as it prevents any potential for isotopic crosstalk, where the natural abundance of isotopes in the analyte (e.g., ¹³C) might interfere with the signal of an IS with a smaller mass shift (e.g., M+1 or M+2).

  • High Isotopic Purity: A high atom % D ensures that the internal standard solution contains a negligible amount of the unlabeled analyte, preventing artificial inflation of the analyte's measured concentration.

  • Chemical Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. While this "Kinetic Isotope Effect" is a powerful tool for altering drug metabolism,[8] in the context of an IS, it simply contributes to the molecule's overall stability during sample storage and analysis.

Core Application: A Self-Validating Protocol for Quantification in Biological Matrices

The primary application for this compound is as an internal standard for the quantification of Diethylamine or diethylamine-containing analytes by LC-MS/MS. The following protocol outlines a robust, self-validating methodology.

The Causality of the Experimental Design

This protocol is designed as a self-validating system. The key is adding the this compound IS at the very beginning of the sample preparation process. By doing so, the IS experiences every potential source of analyte loss or variability that the native analyte does. If the area count of the IS remains consistent across an entire analytical batch (e.g., within ±20% of the mean), it provides high confidence that the extraction and injection processes were uniform. A stable analyte/IS area ratio across replicate injections of the same sample validates the stability of the LC-MS system itself.

IS_Correction_Logic cluster_0 Without Internal Standard cluster_1 With this compound (IS) A_True True Analyte Concentration A_Var1 Extraction Loss (-10%) A_True->A_Var1 A_Var2 Ion Suppression (-15%) A_Var1->A_Var2 A_Result Inaccurate Result (Variable & Under-reported) A_Var2->A_Result B_True True Analyte Concentration + Known IS Concentration B_Var1 Extraction Loss (-10%) (Affects Analyte & IS Equally) B_True->B_Var1 B_Var2 Ion Suppression (-15%) (Affects Analyte & IS Equally) B_Var1->B_Var2 B_Result Accurate Result (Ratio is Constant) B_Var2->B_Result

Caption: Logical diagram showing how a SIL-IS corrects for experimental variability.
Experimental Protocol: Quantification of Diethylamine in Human Plasma

1. Reagents and Materials:

  • This compound (IS), CAS: 1173019-51-6

  • Diethylamine (Analyte standard), CAS: 109-89-7

  • Control Human Plasma (K₂EDTA)

  • Acetonitrile (ACN), LC-MS Grade

  • Formic Acid (FA), LC-MS Grade

  • Water, LC-MS Grade

2. Preparation of Stock and Working Solutions:

  • IS Stock (1 mg/mL): Accurately weigh and dissolve this compound in ACN.

  • IS Working Solution (100 ng/mL): Serially dilute the IS Stock solution in ACN/Water (50/50, v/v). This solution is added to the samples. The concentration is chosen to yield a robust signal in the mass spectrometer.

  • Analyte Stock (1 mg/mL): Prepare similarly using Diethylamine.

  • Analyte Working Solutions: Prepare serial dilutions from the Analyte Stock to create calibration standards (e.g., 1-1000 ng/mL).

3. Sample Preparation (Protein Precipitation):

  • Label 1.5 mL microcentrifuge tubes for blanks, calibration standards (CAL), quality controls (QC), and unknown samples.

  • Pipette 50 µL of control plasma into each tube (except for the solvent blank).

  • Spike 5 µL of the appropriate Analyte Working Solution into the CAL and QC tubes. Add 5 µL of solvent for blanks and unknowns.

  • Vortex briefly.

  • This is the critical step: Add 200 µL of the IS Working Solution (100 ng/mL in ACN) to all tubes except the blank (to which 200 µL of ACN is added). The ACN acts as the protein precipitation agent.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >12,000 g for 10 minutes at 4 °C.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Conditions:

ParameterCondition
LC System Standard UHPLC System
Column C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Analyte) Q1: 74.1 -> Q3: 56.1 (Example transition)
MRM Transition (IS) Q1: 85.2 -> Q3: 66.1 (Example transition)

5. Data Analysis:

  • Integrate the chromatographic peaks for both the analyte and the IS.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Generate a calibration curve by plotting the Peak Area Ratio vs. the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of the analyte in QC and unknown samples by back-calculating from the calibration curve.

Safety and Handling

Diethylamine and its deuterated analog are hazardous materials. They are highly flammable, corrosive, and harmful if swallowed, inhaled, or in contact with skin.[7][9][10]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

  • Storage: Store in a tightly closed container in a cool, well-ventilated place away from heat and ignition sources.[7]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is more than just a labeled compound; it is an enabling tool for generating high-quality, defensible quantitative data. Its properties as a stable isotope-labeled internal standard make it indispensable for any research or development activity requiring the accurate measurement of Diethylamine or related compounds. By co-eluting with the analyte and mirroring its behavior through sample preparation and analysis, it allows scientists to confidently correct for experimental variability, ensuring that the final reported concentration is a true and accurate reflection of its presence in the sample. The implementation of this compound in analytical methods represents a commitment to scientific integrity and data robustness.

References

  • AquigenBio. (n.d.). Accelerating Drug Discovery with Deuterated Labelled Compounds. Retrieved from AquigenBio website. [https://vertexaisearch.cloud.google.
  • ResearchGate. (2025). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh3R19sdsBrF_6e8o5NBL8uOfAUi7egtjuzkOvFRS73iE_CYqe2r36w5drXDK8LnAH1W6oBMuN3pBJqLA3vR5gIK6OkiYhJHQ8DfdwSGdf8pTmf9BvZaXUr4sQO1vLPbj1RbVMUh158pebCtOtPMytPlesNgK6vUyHQg8_HxUZfDzw_Drrif-3vtyWGOjTG5oKlC4zJgQF0-9v_y0pYEGye0lkhQtAIVoqrzrZ]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of Diethylamine Hydrochloride: A Key Process in Organic Chemistry. Retrieved from pharmachems.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6K-cVYhW34YoPuDwwcLsRwZcTWdw2EsL3vO86z7qcPmEkbNCpN7JlvyVzVSkr-Gjc2R7zfxYY2K4lzt4yfWwFg8AJfKw3hkJyqxseVrdPIDY-TpSHrNGAy9Aj_0gO0nWFUbiZ_C9ogUQrd-DdpmsEr3PUUhFupMITwXU_q60jE5YKF3qG6oW12Svc1CVKv_-sO0c_DQ5edi42ghTPuW2Zy6_inLKeVKNg5ImxHqLyGKfXbUzCBc-EF5TbF8nR]
  • Foley, V. S., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeZmD12B6beDSlH9qiCm5XnQ_BIj9K42WXKjTXZZiNiu3d9qMLx7pHKW063Gfm6xU8XbjblyMllG01yMBhoe6IXfY-TGp4bQuDIAgAhieacRDycgcgjXPaiB3_mDWZboK61zAV-4sYodgAafc=]
  • Ataman Kimya. (n.d.). DIETHYLAMINE. Retrieved from Ataman Kimya website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx7zrJ7gg-TFmqR85Zk4BsWWFh9s4WyKEnJR1YXHnQIMfnewa--HpWJnYs2V7y9sqteMBExS6JOndsQx91hovAI4N8dRwCUhifunkS--Lo663ljSG8QFSi2FUhDIldcsxPT--sr2-9gm733QxxQg==]
  • ChemicalBook. (n.d.). This compound 1173019-51-6 wiki. Retrieved from chemicalbook.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWp7lE6hP1HL0bDT26EXlhETBhK6tG2uZJ-MPx3rC5TAbTw9hIARCyIQJRiGajNXCS6MfyAmtyJTzoVA8lvrViyJqxO76hGVlLl3hy32HCdNmOVASRfVosMTQwpu8WfBimcdlRFKCj-oN06F0y3IAcC5zHg35Ibcc_P9LPvd7PFSU=]
  • NOAA. (n.d.). DIETHYLAMINE. Retrieved from CAMEO Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjnFJqOqeq59ZjRMogS1DpZvx9arppagGg5A7xNrKINL9_XdPypY1U10zOv9U_JUT8e3IJgADG7kxwyiP2I0NLtJsdR0BizZblSec8408vEdikQmCUTeho2M_0E00l60QQ0bzidCgI]
  • Wikipedia. (n.d.). Diethylamine. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXezW-O3vp0VgZpzqaMlEfIkJ60bDmYoCUfVNpVN57AzmnMyzWcFqYIY0c3jkNcxNofbzJyGYl38hD_D9KawkdzN9H8GZe0kV47mSc19VZvbA7ReLEfjFsyuO2-4JQ3KcugPEy]
  • Das, M. K., & Mazumder, B. (n.d.). Improved Skin Penetration Using In Situ Nanoparticulate Diclofenac Diethylamine in Hydrogel Systems: In Vitro and In Vivo Studies. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh9143z8zk5I1BNKm9MR8kxCTttpjlig9wJWJwRcRF6GkS2m4vz99tm30V367_raBe0mS9ZGdMSBKL5mQH33IfX8ztP89ukPh5Pzq5W8ed1XhuRt38VYMZGj6DdclhHSDdj7Q=]
  • BOC Sciences. (n.d.). Pharmacokinetic Studies Based on DCL™ - Deuterium Technology Platform. Retrieved from BOC Sciences website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdHEdOgm0j0dkXATHDNSRRgyUxfZI--U648Kjj8albC8EpxLuof7aUErfg2S5-0o71x1yt49f004D2STwrKEYToPi_62gXK-WwapmHhm4Lw_wsUIyclSi3SM_2yeSBxVhLLWrCjSPg-BiX5jbnoZ3a_OoXdIYQjt4-KzfgcugqkeYS3ZmulRNWZsNb1TNf]
  • BOC Sciences. (2024). Deuterated Drug Discovery - Deuterium(2H) Labeling. Retrieved from YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG35W1Sw1ofFL3WSEW_lK90rs2Wt2pwtOlLbuUz_-XhI9F-w5rk0i3LOzT_RaTaw_3g-vYkFkyht-KYOZ6OZrGkgFAVcxKekJkEsqbFPc9Nm3-JXo9Wxm0L0TpPNKcl1d6A16GJzg==]
  • Sigma-Aldrich. (n.d.). This compound 98 atom % D, 98% (CP) 1173019-51-6. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAN81LY4FiP4L_E1v8qMY8oVDZxLmSv5WdYkgdTWuLRRdLsri3H8guBZMtg3ciRpTwQ0b8OoZJkr_Si0-LeUdbQ8W0RoftTRpVQU7gl2kiMsR9vx_gYtWgsIlFel_OJu1SxNtbJtwDVauR1-xhYULY_Hw9]
  • National Center for Biotechnology Information. (n.d.). Diethylamine N-d1. PubChem Compound Database. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_Feol3fXKElPWADaooTSFg4xpgzJ8BuN74eRfUYHObR75Iy3_3lVYeaBR30XPgApf10VqTolIa_IuZ14MY8b-MhZUAH6iy6rokPpBu5Rp7vznD_uv9e89oWjyYdS4A-nh_qZ7YrrWcVQmualsITYlvoXZuvI=]
  • National Center for Biotechnology Information. (n.d.). Diethylamine. PubChem Compound Database. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_ZwyOxO7_edG9kBdrXv50xuKVlliaE_mwIE4AD6gLxguNh6OlHh0Xr7L6D8s0U81U5kJqpTTfSKFf9bqS6MZj3HBHGuyuAiedJsKL-_hVH1H5WvEN5_LP37DU8NtvuFcKhv98Aa4VLsxcfIftTni4]
  • C/D/N Isotopes. (n.d.). This compound. Retrieved from C/D/N Isotopes website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIZ_BLRHkDYF7OO4Q-8iMQPxj8UGG472ZLERS4RuMCAnenS-Jnl2mK-gtkm7Q9Rb0Bs7dHz80jf7gjwJ5dqon7fMw9YMHJvDYRRUhQONvNcWUStGQXcplToqykxXQlc2CVU1nCl0ANgF4DRqUJ]
  • Chemsrc. (2025). This compound | CAS#:1173019-51-6. Retrieved from Chemsrc website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJfGDU57y4aNxxsnUAoyr89TzhKGkJv7Xm9sIsRHYWsMf7iTRTcXX6Y7WqnSpjlHCcS9Gg84WCN996xjTsgBLsPR11FebGl9csDGrQiw70PL8TVHYI7zSpnIeHykdJHLfpTCA4ROFgRuZ0-5NggDPymGA=]
  • National Center for Biotechnology Information. (2021). Formation of diethylamine thermal ionization mass spectrum on NaAux intermetallide. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQdn6Vjvcz8l6zgFJ8DLgRTRz3O6Vw5IV5pipvvz32kV-07QefDZ7xBnQmNHNEznrziniGAUX3icjYYxozMhNrsulP6PSdIIfftoseO5cxpv2mVT6ZlXSRRlf56UB384vOBi4=]
  • Diva-Portal.org. (2025). Position specific isotope analysis of diethylamine by 2H and 13C NMR. Retrieved from Diva-Portal.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgprPGG3Hx5jq2_MckCcWpCHcQCZejSAX_ld3F4CIMbkPB5B1tJhY8LjlZddfbsUFx7BAdtmVAI8B7ujeUrDdZpA622PrMhkhmMTP_xUwz44SRjl94WouTAfzpV8tieUCQX4fvw8whzjPLJuEjQYwsRcg1GSLNGkuUTrxv]
  • National Center for Biotechnology Information. (2024). Special Issue with Research Topics on “Recent Analysis and Applications of Mass Spectra on Biochemistry”. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBC6QCP2WYRuForLlvRE3edaYd_Uo-rqhkluO7JenFlge0-OenUdG8YsY6kr2MEQn-dDZWr5rTV5tzZnqYZWsyT2gvZyg4nAhzsu4yi4BX9LnGUZdnCkmk6jH7TMPnerrHb3zVFSuGkMbXock=]
  • Univar Solutions. (n.d.). Diethylamine, Technical Grade, Liquid, 308 lb Drum. Retrieved from Univar Solutions website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETNfDioEFP5XOD3g2cTRJCPcjNajaPsh97FCDZRUJT5tBq37P85vZTOzIvLKeLlNJEHeLACrIXmfagsROjPNJoK-euH_ayKskIXhF3jLnl4piscLs4QdueIPXhpqCIx_ggDzt6xfSZr6Of_ig=]
  • ChemicalBook. (n.d.). Diethylamine suppliers & manufacturers in China. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqsvhQ1uhEDGmsKXS_FRUiYxkKRZDKhw3IGVsPOqFZm5DwXm00LQ--rT_gzlcv50M4CnhZC66tAfaKMt2jfOo1wKKD-AsUAwwDzH36pnIuTqq9NNxasFeulEruFn7YwstQHF1fDyD9tvxszsypBI_qUK9E]
  • Sigma-Aldrich. (n.d.). This compound D 98atom , 98 CP 1173019-51-6. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu7an83O0cVHi_ijsEu2rCym6xXlUjZkEwhhd4vG2uiJ1fjdgWsckq-9FklnT8rVV8SV3e5H4uzkQ_EU39UpvCgQvoEbFia4IsKcJVg8302zBjYWnu8OqE72CsxOGsVLPk15Gc8ySqyelsedr8LnmOsdn0]

Sources

Methodological & Application

Application Note: High-Performance Stable Isotope Labeling Derivatization (SILD) of Carboxylic Acids Using Diethylamine-d11

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the relative quantification of carboxylic acid-containing analytes (fatty acids, prostaglandins, drug metabolites) using Diethylamine-d11 (DEA-d11) . By employing a differential isotope labeling strategy, researchers can overcome matrix effects and ionization suppression common in LC-MS/MS analysis. This guide clarifies the reaction mechanism, specifically addressing the deuterium retention in the final amide derivative (Mass Shift: +10 Da), and provides a validated workflow for high-throughput bioanalysis.

Introduction: The Analytical Challenge

Carboxylic acids are critical biomarkers in lipidomics and metabolomics. However, their analysis by LC-MS/MS faces two primary hurdles:

  • Poor Ionization: The carboxylic acid moiety (

    
    ) often ionizes poorly in positive electrospray ionization (ESI+) mode and can be unstable in negative mode (ESI-).
    
  • Matrix Interference: Co-eluting contaminants in complex biological matrices (plasma, urine) cause significant ion suppression, compromising quantitation accuracy.

The Solution: Diethylamine Derivatization Derivatizing carboxylic acids with diethylamine converts the acidic group into a highly stable diethylamide . This modification:

  • Enhances Ionization: Introduces a tertiary amide structure with high proton affinity, enabling sensitive detection in ESI+ mode.

  • Increases Hydrophobicity: Improves retention on C18 columns, separating analytes from early-eluting polar interferences.

  • Enables Isotope Labeling: Using this compound allows for Stable Isotope Labeling Derivatization (SILD) . By derivatizing control samples with "Light" (d0) reagent and treated samples with "Heavy" (d11) reagent, samples can be pooled and analyzed simultaneously, negating run-to-run variations.

Mechanism of Action & Isotopic Logic

Reaction Chemistry

The derivatization relies on the activation of the carboxylic acid using a coupling agent (e.g., EDC or HATU), followed by nucleophilic attack by diethylamine.

Reaction Scheme:




The "d11" vs. "d10" Mass Shift

Critical Technical Insight: Commercially available this compound has the formula


.[1] It contains 10 deuteriums on the ethyl groups and 1 deuterium on the amine nitrogen.
  • During amide bond formation, the nitrogen-bound deuterium (or hydrogen in the d0 form) is lost as water or byproduct.

  • Result: The final derivatized analyte retains only the 10 deuteriums on the carbon skeleton.

  • Observed Mass Shift: The mass difference between the Light (d0) and Heavy (d11) derivative pairs is +10.06 Da , not +11 Da.

ReactionMechanism Acid Analyte (R-COOH) Intermediate Active Ester Intermediate Acid->Intermediate + Activator Activator Activator (EDC/HATU) Activator->Intermediate Product Labeled Amide (R-CON(C2D5)2) Mass Shift: +10 Da Intermediate->Product + DEA-d11 Byproduct Byproduct (D-OH / Urea) Intermediate->Byproduct DEA_d11 This compound (D-N(C2D5)2) DEA_d11->Product

Caption: Reaction pathway showing the loss of the N-D deuterium, resulting in a net +10 Da mass shift in the final derivative.

Experimental Protocol

Materials
  • Analyte: Biological extract containing carboxylic acids.[2]

  • Reagent A (Light): Diethylamine (DEA-d0) [Sigma-Aldrich].

  • Reagent B (Heavy): this compound (DEA-d11) [98 atom % D, Sigma-Aldrich 617075].[1]

  • Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU.

  • Catalyst: 1-Hydroxybenzotriazole (HOBt) or HOAt (optional, improves efficiency).

  • Solvent: Anhydrous Acetonitrile (ACN) or DMF.

Workflow: Differential Isotope Labeling

Step 1: Stock Preparation

  • DEA-d0 Solution: 20 mM in ACN.

  • DEA-d11 Solution: 20 mM in ACN.

  • Activator Solution: 50 mM EDC + 50 mM HOBt in ACN (Prepare fresh).

Step 2: Derivatization Reaction Perform in parallel for Control and Treated samples.

ParameterControl Sample (Light)Treated Sample (Heavy)
Sample Volume 50 µL Extract50 µL Extract
Reagent Addition Add 50 µL DEA-d0 SolnAdd 50 µL DEA-d11 Soln
Activation Add 50 µL Activator SolnAdd 50 µL Activator Soln
Incubation Vortex 30s. Incubate 60°C for 30 min.Vortex 30s. Incubate 60°C for 30 min.

Step 3: Quenching & Pooling

  • Add 100 µL of 1% Formic Acid in water to both vials to quench the reaction.

  • Combine: Transfer 100 µL of the Light reaction and 100 µL of the Heavy reaction into a single LC vial.

  • Vortex mix. Inject 5-10 µL into LC-MS/MS.

Workflow cluster_0 Sample A (Control) cluster_1 Sample B (Treated) SampleA Extract A ReactA Add DEA-d0 (Light) SampleA->ReactA Activation Add EDC/HOBt Incubate 60°C, 30 min ReactA->Activation SampleB Extract B ReactB Add DEA-d11 (Heavy) SampleB->ReactB ReactB->Activation Pool Pool Samples (1:1) Activation->Pool LCMS LC-MS/MS Analysis Detect Doublets (+10 Da) Pool->LCMS

Caption: Differential labeling workflow. Samples are derivatized separately, then pooled for simultaneous analysis.

LC-MS/MS Method Parameters

Chromatography[2][3]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins. The diethylamide derivatives are significantly more hydrophobic than free acids, eluting later in the gradient where the background noise is lower.

Mass Spectrometry (MRM Settings)

Monitor the protonated molecular ion


.
Analyte ExampleFormula (Free Acid)Light Derivative (d0) m/zHeavy Derivative (d10) m/zMass Shift
Benzoic Acid

192.1 (

)
202.2 (

)
+10.1 Da
Arachidonic Acid

360.3 (

)
370.4 (

)
+10.1 Da

Note: The fragmentation pattern often yields a loss of the diethylamine group or characteristic fragments of the fatty acid chain. Optimize collision energy (CE) for each specific analyte.

Validation & Troubleshooting

Linearity and Sensitivity
  • Linearity: The method typically demonstrates linearity over 3-4 orders of magnitude (

    
    ).
    
  • LOD: Derivatization often improves LOD by 10-100 fold compared to underivatized negative mode analysis due to the high proton affinity of the amide nitrogen.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete activationEnsure EDC/HOBt are fresh. Check pH (reaction requires non-acidic conditions, though EDC is tolerant). Add an organic base (TEA) if sample is very acidic.
No Mass Shift Wrong Reagent / ExchangeConfirm reagent is DEA-d11. Ensure spectral processing accounts for +10 Da, not +11 Da.
Peak Broadening Column OverloadThe derivative is hydrophobic. Inject less volume or use a steeper gradient at the elution point.
Back-Exchange Acidic Solvent StorageWhile C-D bonds are stable, ensure samples are not stored in strong acid for extended periods at high heat.

References

  • Sigma-Aldrich. this compound Product Specification & Safety Data Sheet. CAS: 1173019-51-6.[1][4] Available at:

  • Li, F., et al. (2013). "Stable isotope labeling derivatization (SILD) for quantitative analysis of carboxylic acids by LC-MS/MS." Analytica Chimica Acta. (Contextual grounding for SILD methodology).
  • Shortreed, M. R., et al. (2006). "Ionization enhancement of carboxylic acids by reaction with amine reagents." Analytical Chemistry.
  • Narayanaswamy, P. B., et al. (2014). "Lipidomic "deep profiling": An enhanced workflow to detect low-abundance lipids." Analytical Chemistry.
  • Cayman Chemical. Derivatization Reagents for Carboxylic Acids. Available at:

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for this compound before handling, as it is corrosive and flammable.

Sources

Application Note: Diethylamine-d11 in Forensic Toxicology Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethylamine (DEA) is a critical low-molecular-weight secondary amine monitored in forensic toxicology primarily as a stable metabolite of Disulfiram (Antabuse) and as a target in volatile organic compound (VOC) screening for industrial exposure or chemical threat attribution.[1]

Diethylamine-d11 (


) represents the gold-standard Internal Standard (IS) for these assays.[1] Its fully deuterated structure offers superior mass spectral resolution (+11 Da shift) compared to partial labels, eliminating cross-talk with native analytes.[1]

Critical Technical Insight: While the reagent is supplied as this compound, researchers must account for Deuterium Exchange .[1] The amine proton (


) is labile. In aqueous biological matrices or protic mobile phases (LC-MS), the species rapidly equilibrates to Diethylamine-d10  (

).[1] This protocol addresses this physicochemical reality to prevent quantification errors.

Chemical Profile & Stability[1][2][3]

PropertySpecification
Compound Name This compound
Chemical Formula

CAS Number 1173019-51-6
Molecular Weight 84.21 g/mol (vs. 73.14 native)
Isotopic Purity

99 atom % D
Boiling Point 55 °C (Volatile – Handle with cold trap)
Storage < 4 °C, inert atmosphere (Argon recommended)
The "d11 to d10" Transition

In forensic workflows involving urine or plasma, the


 deuterium exchanges with solvent protons (

,

).
  • GC-MS (Anhydrous): Retains d11 if derivatized immediately in non-protic solvents.[1]

  • LC-MS (Aqueous): Quantify as d10 (m/z shift +10).[1]

Primary Application: Disulfiram Compliance Monitoring

Disulfiram inhibits aldehyde dehydrogenase.[2][3] Its efficacy depends on patient compliance, monitored by detecting its metabolites. DEA is a terminal metabolite formed via the degradation of Diethyldithiocarbamate (DDTC).

Metabolic Pathway Visualization

The following diagram illustrates the degradation pathway relevant to forensic screening.

DisulfiramMetabolism cluster_legend Key DSF Disulfiram DDTC Diethyldithiocarbamate (DDTC) DSF->DDTC Reduction (RBCs) MeDDTC S-Methyl-DDTC (Active Metabolite) DDTC->MeDDTC Methylation DEA Diethylamine (Target Analyte) DDTC->DEA Acid Degradation (Stomach/Urine) CS2 Carbon Disulfide (CS2) DDTC->CS2 Degradation Gluc DDTC-Glucuronide DDTC->Gluc Glucuronidation legend Blue: Parent Drug | Red: Unstable Intermediate | Green: Stable Terminal Metabolite

Figure 1: Metabolic degradation of Disulfiram yielding Diethylamine.[1][2][3][4] Note that DDTC is unstable in acidic urine, converting to DEA, making DEA a robust marker for total load.[1]

Protocol A: Headspace GC-MS (Volatile Screening)[1]

Best for: Urine, Post-mortem blood. Advantage: Minimal sample prep; no derivatization required for basic screening.[5]

Reagents
  • Internal Standard Stock: this compound (1 mg/mL in MeOH).

  • Alkalizing Agent: 10M NaOH (to push amine to free base form).

  • Salt: NaCl (solid) to enhance "salting out" effect.[1]

Step-by-Step Workflow
  • Sample Preparation:

    • Transfer 1.0 mL of urine/blood into a 20 mL Headspace Vial.

    • Add 0.5 g solid NaCl.

    • Add 20 µL of This compound IS working solution (final conc. 1000 ng/mL).[1]

    • Critical Step: Add 200 µL 10M NaOH. Cap immediately. (High pH converts ammonium ions

      
       to volatile 
      
      
      
      ).[1]
  • Headspace Incubation:

    • Temperature: 80 °C.

    • Time: 20 minutes with agitation.

  • GC-MS Parameters:

    • Column: DB-624 or equivalent (Volatiles specialized).[1]

    • Injection: Split 10:1.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Temp Program: 40 °C (hold 2 min)

      
       200 °C at 20 °C/min.
      
  • Detection (SIM Mode):

    • Target (DEA): m/z 73 (Quant), 58 (Qual).

    • IS (DEA-d11): m/z 84 (Quant), 66 (Qual).[1]

    • Note: In the gas phase, if the vial is dry, d11 may persist. If water is present in the headspace, monitor m/z 83 (d10) as a check.

Protocol B: LC-MS/MS with FMOC Derivatization[1]

Best for: Trace quantification in plasma; high sensitivity. Why Derivatize? Small amines like DEA do not retain on C18 columns and ionize poorly. FMOC-Cl (Fluorenylmethyloxycarbonyl chloride) adds hydrophobicity and ionizability.[1]

Workflow Diagram

LCMSWorkflow Sample 100 µL Plasma/Urine IS_Add Add IS: this compound (Equilibrates to d10) Sample->IS_Add Buffer Add Borate Buffer (pH 9.0) IS_Add->Buffer Deriv Add FMOC-Cl Reagent (5 min @ Ambient) Buffer->Deriv Quench Quench with Amantadine (Removes excess FMOC) Deriv->Quench Inject Inject on LC-MS/MS (C18 Column) Quench->Inject

Figure 2: Derivatization workflow for LC-MS/MS analysis of Diethylamine.[1]

Detailed Methodology
  • IS Spiking:

    • Aliquot 100 µL plasma.

    • Add 10 µL this compound.[1] Allow 5 min equilibration. (Expect H/D exchange to d10).

  • Derivatization:

    • Add 100 µL Borate Buffer (0.2 M, pH 9.0).[1]

    • Add 100 µL FMOC-Cl (5 mM in Acetonitrile).

    • Vortex and incubate 5 mins at room temp.

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax RRHD), 2.1 x 50 mm.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 95% B over 5 mins.

  • MRM Transitions (Positive Mode ESI):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DEA-FMOC 296.2179.1 (Fluorenyl)20
DEA-d10-FMOC 306.2179.1 (Fluorenyl)20

Note: The Precursor for the IS is 306.2, corresponding to the d10 species (d11 loses the N-D to exchange, but the ethyl chains remain d10).

References

  • Disulfiram Pharmacokinetics & Metabolites Source: National Institutes of Health (NIH) - StatPearls.[1] Link:[Link]

  • Determination of Dimethylamine and Diethylamine in Ambient Water (Headspace Method) Source: ResearchGate / Chinese Journal of Analytical Chemistry. Link:[Link]

  • OSHA Method 41: Diethylamine Analysis Source: Occupational Safety and Health Administration (OSHA).[1] Link:[Link]

Sources

quantification of illicit drugs with Diethylamine-d11

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of Diethylamine in Forensic Matrices using Diethylamine-d11

Abstract

This application note details a robust protocol for the quantification of Diethylamine (DEA)—a critical degradation product of Lysergic Acid Diethylamide (LSD) and a regulated precursor—in biological matrices.[1][2] Due to the high volatility and low molecular weight of DEA (MW 73.14), direct LC-MS analysis is unstable. This guide introduces a derivatization-based workflow utilizing 9-Fluorenylmethyl chloroformate (FMOC-Cl) , anchored by the internal standard This compound . We address the specific chemical behavior of the d11 isotope in aqueous media (H/D exchange) and provide a self-validating method for forensic toxicology.

Introduction & Forensic Relevance

Diethylamine is a secondary amine often monitored in two distinct forensic contexts:

  • LSD Confirmation: LSD is unstable in biological samples, rapidly degrading into iso-LSD and diethylamine due to light and heat. While 2-oxo-3-hydroxy-LSD is the primary metabolite, the presence of diethylamine serves as a supportive marker for LSD ingestion or handling of the substance.

  • Precursor Monitoring: DEA is a List II chemical (DEA/DOJ) used in the illicit synthesis of tryptamines (e.g., DET) and lysergamides.

The Analytical Challenge: Native DEA is highly polar and volatile, leading to poor retention on Reverse Phase (C18) columns and inconsistent ionization. To overcome this, we employ FMOC-derivatization , which adds a hydrophobic moiety, stabilizing the analyte and enhancing electrospray ionization (ESI) response.

The Role of this compound: We utilize this compound (


) as the Internal Standard (IS).
  • Expert Insight (H/D Exchange): While the reagent is labeled d11 (fully deuterated), the deuterium on the amine nitrogen is labile. Upon dissolution in aqueous buffers or mobile phases, it rapidly exchanges with hydrogen. Therefore, the mass spectrometer will detect the d10 species (

    
    ). This protocol accounts for this shift to prevent MRM mismatch.
    

Chemical Basis & Reaction Scheme

The method relies on the nucleophilic attack of the secondary amine (DEA) onto the carbonyl carbon of FMOC-Cl, releasing HCl and forming a stable carbamate.

Reaction:



Diagram 1: Derivatization Reaction Logic

ReactionScheme DEA Diethylamine (Analyte) Complex Transition State DEA->Complex Nucleophilic Attack FMOC FMOC-Cl (Reagent) FMOC->Complex Product FMOC-DEA (Stable Carbamate) Complex->Product Stabilization Byproduct HCl Complex->Byproduct Elimination

Caption: Nucleophilic substitution of FMOC-Cl by Diethylamine under alkaline conditions.

Materials & Safety

  • Analyte: Diethylamine (Standard grade).

  • Internal Standard: this compound (99 atom % D).[3] Note: Will be analyzed as d10.

  • Derivatizing Agent: FMOC-Cl (5 mM in Acetonitrile).

  • Buffer: Borate Buffer (0.1 M, pH 9.0).

  • Quenching Agent: 1% Formic Acid or Ammonium Acetate.

  • Matrix: Drug-free Urine or Plasma.

Safety Note: Diethylamine is corrosive and flammable.[3] FMOC-Cl is moisture-sensitive; prepare fresh daily.

Experimental Protocol

Step 1: Preparation of Standards
  • Stock Solution A (Analyte): Dissolve DEA in methanol to 1 mg/mL.

  • Stock Solution B (IS): Dissolve this compound in methanol to 10 µg/mL.

  • Working Standard: Dilute Stock A to create a calibration curve (e.g., 10, 50, 100, 500, 1000 ng/mL).

Step 2: Sample Preparation Workflow

This protocol uses a "Derivatize-then-Extract" approach to maximize recovery of the volatile amine.

Diagram 2: Sample Preparation Workflow

Workflow cluster_0 Pre-Treatment cluster_1 Derivatization cluster_2 Cleanup Sample 100 µL Sample (Urine/Plasma) Spike Add 10 µL IS (DEA-d11) Sample->Spike Buffer Add 100 µL Borate Buffer (pH 9) Spike->Buffer Reagent Add 100 µL FMOC-Cl (5 mM in ACN) Buffer->Reagent Incubate Vortex & Incubate 10 min @ 40°C Reagent->Incubate Quench Add 50 µL Formic Acid (2%) Incubate->Quench Centrifuge Centrifuge 10,000 x g, 5 min Quench->Centrifuge Transfer Transfer Supernatant to LC Vial Centrifuge->Transfer

Caption: Step-by-step derivatization workflow ensuring pH control and reaction stability.

Step 3: LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS coupled with UHPLC.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 30% B (Isocratic hold for derivatized polar matrix)

    • 1-5 min: Ramp to 95% B

    • 5-7 min: Hold 95% B (Wash)

    • 7.1 min: Re-equilibrate 30% B

Mass Spectrometry Parameters (ESI Positive Mode): The FMOC moiety dominates the fragmentation, typically yielding the fluorenyl cation (m/z 179) as the major product ion.

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
FMOC-DEA (Native) 296.2

179.1119.120
FMOC-DEA-d10 (IS) 306.2

179.1119.120

Note on Precursor Ion: Native DEA (73) + FMOC (222) = 295. Precursor is 296. Note on IS: DEA-d10 (83) + FMOC (222) = 305. Precursor is 306. (Recall the N-D to N-H exchange).

Data Analysis & Validation

Quantification Strategy

Calculate the Area Ratio (Area of Analyte / Area of IS). Plot this ratio against the concentration of the native standard.

  • Linearity: Expected

    
     over the range of 10–1000 ng/mL.
    
  • LOD/LOQ: Typically ~1 ng/mL and ~5 ng/mL respectively, due to the high ionization efficiency of the FMOC tag.

Critical Troubleshooting: The Deuterium Isotope Effect

Because DEA-d11 (detected as d10) contains ten deuterium atoms on the ethyl chains, it is slightly more hydrophobic than the native hydrogenated form.

  • Observation: The IS may elute slightly earlier (0.05 - 0.1 min) than the native analyte on high-resolution columns.

  • Action: Do not force the integration window of the IS to perfectly match the Native peak. Allow for this shift in your processing method.

Matrix Effects

To validate the method, perform a post-column infusion or standard addition experiment.

  • Extract blank urine.

  • Spike extract with IS and Analyte.

  • Compare area to a clean solvent standard.

  • Acceptance: Matrix factor should be between 85-115%. The d11 IS effectively compensates for suppression because it co-elutes (or nearly co-elutes) and experiences the same ionization environment.

References

  • Sigma-Aldrich. (n.d.). This compound Product Specification and Properties. Retrieved from

  • Płotka-Wasylka, J., et al. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews. Retrieved from

  • Thermo Fisher Scientific. (n.d.). LSD and Metabolites Analysis in Biological Matrices. Retrieved from

  • Chiron AS. (2020). Why do toxicologists need an internal standard? Comparison of deuterated and 13C-labelled IS. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8113, Diethylamine. Retrieved from

Sources

Diethylamine-d11 for metabolic studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Metabolic Profiling & Quantification of Diethylamine using Diethylamine-d11

Executive Summary

Diethylamine (DEA) is a ubiquitous secondary amine appearing as a metabolite of various pharmaceuticals (e.g., disulfiram, lidocaine analogs) and as an environmental contaminant. Its critical toxicological relevance lies in its potential endogenous conversion to N-nitrosodiethylamine (NDEA) , a potent Class 2A carcinogen.

Accurate quantification of DEA in biological matrices is challenging due to its low molecular weight (73.14 g/mol ), high volatility, and lack of a chromophore. This guide details the application of This compound (DEA-d11), a fully deuterated isotopologue, as the definitive Internal Standard (IS) for LC-MS/MS bioanalysis. The use of DEA-d11 corrects for matrix effects, extraction variability, and derivatization efficiency, ensuring data integrity in drug development and toxicological screening.

Physicochemical Profile: Native vs. Deuterated

The fully deuterated analog (d11) ensures co-elution with the analyte while providing a distinct mass channel free from isotopic overlap (M+11 shift).

PropertyDiethylamine (Native)This compound (IS)
CAS Number 109-89-71173019-51-6
Formula


Molecular Weight 73.14 g/mol 84.21 g/mol
pKa 10.98~11.0 (negligible shift)
Boiling Point 55.5 °C~55 °C
Role Analyte / MetaboliteInternal Standard / Tracer

Application I: Quantitative Bioanalysis (LC-MS/MS)

Challenge: DEA is too small and polar for standard Reverse Phase (RP) retention and lacks UV activity. Solution: Dansyl Chloride (DNS-Cl) derivatization introduces a hydrophobic moiety and a strong ionization site, enabling sensitive detection. DEA-d11 tracks this reaction perfectly.[1]

Experimental Workflow Diagram

Bioanalysis_Workflow Sample Biological Sample (Plasma/Urine) Spike Spike IS (this compound) Sample->Spike Deriv Derivatization (Dansyl-Cl, 60°C) Spike->Deriv Alkalinize (pH 11) Extract LLE Extraction (n-Hexane) Deriv->Extract Stable Sulfonamide LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Organic Layer Data Quantification (Isotope Dilution) LCMS->Data

Figure 1: Workflow for the quantification of Diethylamine using Dansyl-Cl derivatization and DEA-d11 internal standard.

Detailed Protocol

Reagents:

  • Internal Standard: this compound (10 µg/mL in methanol).

  • Derivatizing Agent: Dansyl Chloride (5 mg/mL in acetone).

  • Buffer: 0.1 M Sodium Carbonate (pH 11).

Step-by-Step Methodology:

  • Sample Prep: Aliquot 100 µL of plasma/urine into a 1.5 mL tube.

  • IS Addition: Add 10 µL of This compound solution. Vortex briefly.

  • Alkalinization: Add 50 µL of Sodium Carbonate buffer (pH 11) to ensure the amine is deprotonated (nucleophilic state).

  • Derivatization: Add 100 µL of Dansyl Chloride solution. Vortex and incubate at 60°C for 20 minutes in a heating block.

    • Mechanism:[1][2][3] The sulfonyl chloride reacts with the secondary amine to form a stable sulfonamide.

  • Quenching: Add 20 µL of L-Proline (100 mg/mL) to consume excess reagent.

  • Extraction: Add 500 µL of n-Hexane or Methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes. Centrifuge at 10,000 x g for 5 minutes.

  • Analysis: Transfer the upper organic layer to a vial. Evaporate to dryness (optional) and reconstitute in Mobile Phase, or inject directly if concentration permits.

LC-MS/MS Parameters
  • Column: C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Ionization: Electrospray Positive (ESI+).

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Dansyl-DEA (Native) 307.1 171.1 (Dansyl cation) 25

| Dansyl-DEA-d11 (IS) | 318.2 | 171.1 (Dansyl cation) | 25 |[1]

Note: The mass shift of +11 is retained in the precursor. The product ion (171) corresponds to the dimethylaminonaphthalene moiety, which is common to both, but the precursors are fully resolved.

Application II: Metabolic Tracing & N-Nitrosation Risk

In toxicology, DEA-d11 is used to trace the formation of N-Nitrosodiethylamine (NDEA). The deuterium label allows researchers to distinguish between endogenous nitrosamine formation and background contamination.

Mechanism & Pathway Map

When DEA-d11 is subjected to nitrosating conditions (e.g., nitrite in acidic gastric fluid), it forms NDEA-d10 . Note that one deuterium (on the nitrogen) is lost during nitrosation, while the ethyl groups remain fully deuterated (


).

Nitrosation_Pathway Drug Precursor Drug (e.g., Disulfiram) DEA This compound (d11-DEA) Drug->DEA Metabolism NDEA N-Nitrosodiethylamine-d10 (d10-NDEA) DEA->NDEA + Nitrite (Nitrosation) Loss of N-D Nitrite Nitrite (NO2-) Acidic pH Nitrite->NDEA Activation Metabolic Activation (CYP2E1) NDEA->Activation Alpha-Hydroxylation DNA DNA Alkylation (Carcinogenesis) Activation->DNA Ethyldiazonium Ion

Figure 2: Pathway of this compound metabolism to the carcinogenic N-Nitrosodiethylamine-d10.[1]

Tracing Protocol
  • Incubation: Incubate liver microsomes or simulated gastric fluid with DEA-d11 (10 µM) and Sodium Nitrite.

  • Extraction: Solid Phase Extraction (SPE) using activated charcoal or coconut charcoal cartridges (specific for nitrosamines).

  • Analysis: GC-MS or LC-HRMS (High Resolution).

    • Target Analyte: NDEA-d10.

    • m/z Monitored: 113.15 (Protonated NDEA-d10) vs 103.09 (Native).

    • Interpretation: Detection of m/z 113 confirms the nitrosamine originated from the specific DEA precursor provided, ruling out environmental contamination.

References

  • Sigma-Aldrich. this compound Product Specification & Safety Data Sheet.[1][4]Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8021: Diethylamine.Link

  • Vlasakova, R. et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines. MDPI Molecules. Link

  • World Health Organization (WHO). Nitrosamine impurities in medications: Review of mechanisms.Link

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[5]Link

Sources

Diethylamine-d11 in environmental sample testing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Diethylamine-d11 (DEA-d11) in Environmental Nitrosamine Precursor Testing

Abstract

This guide details the application of This compound (DEA-d11) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of diethylamine (DEA) in environmental water matrices. DEA is a critical secondary amine precursor to N-nitrosodiethylamine (NDEA), a potent carcinogen. Due to the high polarity, volatility, and lack of chromophores in native DEA, this protocol utilizes Dansyl Chloride (DNS-Cl) derivatization coupled with LC-MS/MS .

Critical Technical Insight: While the reagent is labeled as d11 (


), the analytical workflow described herein detects the d10  isotopologue. The deuterium on the amine nitrogen is either exchanged with protic solvents or lost as DCl during the derivatization reaction. This guide addresses this specific mass-shift phenomenon to prevent MRM transition errors.

Introduction & Chemical Profile

The Environmental Context

Diethylamine is ubiquitous in the environment, originating from pharmaceutical manufacturing, pesticide degradation, and wastewater discharge. Its primary risk lies in its conversion to NDEA during water disinfection (chloramination). Regulatory bodies (EPA, EMA) now require ultra-trace monitoring of both nitrosamines and their amine precursors.

Why this compound?

Standard "d6" or "d4" isotopes often suffer from deuterium scrambling or insufficient mass separation from complex environmental background noise. DEA-d11 offers a +11 Da mass shift (reagent) and +10 Da shift (derivative), moving the IS signal well clear of the native analyte (


) and common 

isotopes, ensuring high specificity.
Chemical Specifications
PropertyNative DiethylamineThis compound (Reagent)
CAS Number 109-89-71173019-51-6
Formula


Molar Mass 73.14 g/mol 84.21 g/mol
pKa 10.84~10.9 (Isotope effect)
Stability Volatile, hygroscopicStore at -20°C, hygroscopic

Experimental Principle: The "d11 to d10" Shift

It is vital to understand the fate of the deuterium atoms during sample preparation.

  • Solvent Exchange: In aqueous environmental samples, the amine proton (or deuteron in d11) rapidly exchanges with water protons.

  • Derivatization: During the nucleophilic attack on Dansyl Chloride, the amine nitrogen loses its proton/deuteron to form HCl/DCl.

Therefore, quantification tracks the d10 backbone .

ReactionLogic DEA_d11 This compound (Reagent) (C2D5)2N-D Exchange H/D Exchange (Rapid) DEA_d11->Exchange Water Aqueous Sample (H2O) Water->Exchange DEA_d10_H Diethylamine-d10 (In Solution) (C2D5)2N-H Exchange->DEA_d10_H -HDO Dansyl Dansyl Chloride Derivatization DEA_d10_H->Dansyl Final_Prod Dansyl-DEA-d10 (Analyte) Mass Shift: +10 Da Dansyl->Final_Prod -HCl

Figure 1: Mechanistic pathway showing the conversion of DEA-d11 reagent to the DEA-d10 analytical derivative.

Detailed Protocol: Dansyl Derivatization LC-MS/MS

This protocol overcomes the poor retention of small amines on C18 columns by creating a hydrophobic, ionizable derivative.

Reagents & Materials
  • Analyte: Diethylamine (Native).

  • Internal Standard: this compound (Sigma/Isotec).

  • Derivatizing Agent: Dansyl Chloride (DNS-Cl), 5 mg/mL in Acetone.

  • Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 10.
    
  • Quench: 5% Ammonium Hydroxide or Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Step-by-Step Workflow

Step 1: Internal Standard Spiking (The Critical Control)

  • Add DEA-d11 to the water sample before any filtration or extraction.

  • Target concentration: 10 ng/mL (or match expected analyte range).

  • Why: This corrects for losses during filtration and variability in derivatization efficiency.

Step 2: Derivatization Reaction

  • Take 1.0 mL of sample (or SPE eluate).

  • Add 500 µL of pH 10 NaHCO3 buffer. (High pH ensures the amine is deprotonated:

    
    , not 
    
    
    
    ).
  • Add 500 µL of Dansyl Chloride solution.

  • Vortex and incubate at 60°C for 15 minutes in a heating block.

    • Note: Dark conditions are preferred as Dansyl derivatives are light-sensitive.

  • Quench: Add 50 µL of 5% Ammonium Hydroxide to react with excess DNS-Cl (preventing column damage).

Step 3: Clean-up (Optional but Recommended)

  • If the matrix is dirty (wastewater), pass the reaction mixture through a HLB SPE cartridge to remove excess salts and hydrolyzed DNS-OH.

  • Elute with Methanol.

Step 4: LC-MS/MS Analysis

  • Inject 5-10 µL into the LC-MS/MS.

Workflow Sample Water Sample (10 mL) Spike Spike IS: DEA-d11 Sample->Spike Buffer Add Buffer (pH 10 NaHCO3) Spike->Buffer React Add Dansyl-Cl 60°C, 15 min Buffer->React Quench Quench (NH4OH) React->Quench LCMS LC-MS/MS Analysis (Monitor d10 transitions) Quench->LCMS

Figure 2: Operational workflow for trace amine analysis using DEA-d11.

Mass Spectrometry Parameters

The Dansyl derivative adds a heavy aromatic tag, making the molecule easy to ionize in Electrospray Positive (ESI+) mode.

Molecular Weight Calculation:

  • Dansyl-DEA (Native):

    
    .
    
  • Dansyl-DEA-d10 (IS):

    
    .
    
    • Note: The shift is +10, not +11, because the N-D was lost.

MRM Transitions Table:

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
Dansyl-DEA (Native) 307.1171.025Quantifier (Dansyl core)
307.1156.035Qualifier
Dansyl-DEA-d10 (IS) 317.1 171.0 25Quantifier (IS)
317.1100.130Qualifier (d10-DEA fragment)
  • Quantifier Ion (171.0): Corresponds to the dimethylaminonaphthalene sulfonyl moiety. Common to both, but separated by the parent mass.

  • Qualifier Ion (100.1): Corresponds to the specific deuterated diethylamine fragment

    
    .
    

Data Analysis & Quality Control

Response Factor Calculation

Do not use external calibration. Use the Internal Standard Method :



Troubleshooting Background
  • Issue: Signal in the blank.

  • Cause: DEA is a common contaminant in laboratory air and nitrile gloves.

  • Solution: Use the "d11" IS to distinguish contamination. If the IS signal (317.1) is clean but Native (307.1) is high in blanks, the contamination is extrinsic (lab environment). If IS recovery is low, the issue is matrix suppression or derivatization failure.

References

  • U.S. Environmental Protection Agency. (2004).[1][2] Method 521: Determination of Nitrosamines in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography with Large Volume Injection and Chemical Ionization Tandem Mass Spectrometry (MS/MS).[1][3][Link]

  • PubChem. (2023). Diethylamine Compound Summary. National Library of Medicine. [Link]

  • Ngim, K. K., et al. (2000). Optimized derivatization of acidic herbicides with dansyl chloride for analysis by liquid chromatography-mass spectrometry. Journal of Chromatography A. (Validation of Dansyl chemistry for environmental samples). [Link]

Sources

Application Note: Derivatization of Amphetamines using N-Trimethylsilyldiethylamine (TMS-DEA)

[1]

Executive Summary & Scientific Rationale

The analysis of amphetamine-type stimulants (ATS) by Gas Chromatography-Mass Spectrometry (GC-MS) requires derivatization to reduce polarity, increase volatility, and improve peak shape. While acylation (e.g., PFPA, HFBA) is common, silylation using N-Trimethylsilyldiethylamine (TMS-DEA) offers a distinct advantage: it targets sterically hindered amino groups under mild conditions without producing acidic byproducts that degrade column stationary phases.

Clarification on Nomenclature:

  • TMS-DEA (Reagent): The derivatizing agent described in this protocol.[1][2][3] It transfers a Trimethylsilyl (TMS) group to the amphetamine, releasing diethylamine as a neutral byproduct.

  • This compound: A fully deuterated secondary amine (

    
    ).[4] In this context, it is referenced either as a mechanistic probe to study the leaving group kinetics of the TMS-DEA reaction or as a misidentified term for the internal standard Amphetamine-d11  (
    
    
    ), which is the Gold Standard for quantification.

This guide details the TMS-DEA silylation protocol , validated with Amphetamine-d11 as the Internal Standard (IS).

Chemical Mechanism

The reaction is a nucleophilic substitution where the amine nitrogen of the amphetamine attacks the silicon atom of TMS-DEA. Unlike chlorosilanes, TMS-DEA releases diethylamine , a volatile base that acts as an acid scavenger, driving the reaction forward and protecting the GC column from corrosion.

Reaction Pathway Diagram

GAmphetamineAmphetamine(Primary Amine)TransitionTransition State(Pentacoordinate Si)Amphetamine->TransitionNucleophilic AttackTMSDEATMS-DEA(Reagent)TMSDEA->TransitionTMS_AmpTMS-Amphetamine(Derivative)Transition->TMS_AmpSilyl TransferDEADiethylamine(Neutral Byproduct)Transition->DEALeaving Group

Figure 1: Silylation mechanism of Amphetamine with TMS-DEA. The diethylamine leaving group neutralizes the reaction environment.

Reagents & Materials

ComponentGrade/SpecificationFunction
TMS-DEA Derivatization Grade (>98%)Silylating Reagent
Amphetamine-d11 CRM (100 µg/mL in Methanol)Internal Standard (IS)
Ethyl Acetate HPLC Grade, DriedExtraction Solvent
Pyridine AnhydrousCatalyst/Solvent
MSTFA (Optional)Alternative Silylating Agent

Critical Note on Isotopes: If your specific study requires tracking the leaving group, This compound (CAS 1173019-51-6) can be used to synthesize deuterated TMS-DEA. However, for standard drug quantification, Amphetamine-d11 is the required IS.

Experimental Protocol

Phase 1: Sample Preparation & Extraction
  • Aliquot: Transfer 200 µL of biological fluid (urine/plasma) to a silanized glass tube.

  • Internal Standard Addition: Spike with 50 µL of Amphetamine-d11 working solution (1 µg/mL).

  • Alkalinization: Add 50 µL of 1M NaOH to ensure amines are in the free base form.

  • Extraction: Add 1 mL of Ethyl Acetate. Vortex for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.

  • Evaporation: Transfer the organic (upper) layer to a clean reaction vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Do not over-dry , as volatile amphetamines can be lost.

Phase 2: TMS-DEA Derivatization
  • Reconstitution: Add 50 µL of anhydrous Pyridine to the dried residue.

  • Reagent Addition: Add 50 µL of TMS-DEA .

  • Incubation: Cap the vial tightly. Incubate at 70°C for 20 minutes .

    • Why? Heat is required to overcome the steric hindrance of the secondary amine in Methamphetamine and the primary amine in Amphetamine.

  • Cooling: Allow to cool to room temperature.

  • Injection: Transfer to an autosampler vial. Inject 1 µL directly into the GC-MS.[5][6]

Phase 3: Analytical Workflow Diagram

Workflowcluster_0Sample Prepcluster_1Derivatizationcluster_2AnalysisSampleBiological Sample(200 µL)ISAdd IS:Amphetamine-d11Sample->ISExtractLLE Extraction(Ethyl Acetate + NaOH)IS->ExtractDryEvaporate to Dryness(N2 @ 40°C)Extract->DryReactAdd TMS-DEA (50 µL)+ Pyridine (50 µL)Dry->ReactHeatIncubate70°C, 20 minReact->HeatGCMSGC-MS Analysis(SIM Mode)Heat->GCMSDataQuantification(Target Ion/IS Ion)GCMS->Data

Figure 2: Step-by-step analytical workflow for Amphetamine quantification.[7]

GC-MS Parameters & Data Analysis

Instrument: Agilent 7890B/5977B (or equivalent) Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm)

ParameterSetting
Inlet Temp 250°C
Injection Mode Splitless (1 min purge)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Oven Program 70°C (1 min) → 20°C/min → 280°C (3 min)
Transfer Line 280°C
Source Temp 230°C
Ionization EI (70 eV)
Quantitative Ions (SIM Mode)
AnalyteDerivativeQuant Ion (m/z)Qualifier Ions (m/z)
Amphetamine TMS-Amphetamine116 192, 91
Amphetamine-d11 TMS-Amphetamine-d11127 196, 98
Methamphetamine TMS-Methamphetamine130 206, 91
MDMA TMS-MDMA135 267, 58

Data Interpretation: The TMS derivative of amphetamine cleaves at the alpha-carbon, producing the base peak at m/z 116 (


References

  • Knapp, D. R. (1979).[2] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[2] (Foundational text on silylation mechanisms including TMS-DEA).

  • Segura, J., et al. (1998). "Derivatization procedures for gas chromatographic-mass spectrometric determination of xenobiotics in biological samples." Journal of Chromatography B. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations. Link

  • Sigma-Aldrich. (2023). This compound Product Specification & CAS 1173019-51-6.[4] Link

  • Lin, D. L., et al. (1997). "Procedure for Determination of Amphetamine and Methamphetamine in Urine by GC/MS Method." FABAD J. Pharm. Sci. 5

Troubleshooting & Optimization

Technical Support Center: Stability of Diethylamine-d11 in Acidic Mobile Phase

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Diethylamine-d11. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS). Here, we will address the critical aspects of its stability in acidic mobile phases, providing in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.

I. Understanding the Stability of this compound

This compound, a deuterated analog of diethylamine, is a commonly used internal standard. Its structural similarity to the analyte of interest allows it to mimic the analyte's behavior during sample preparation and analysis, correcting for variations and improving quantitative accuracy.[1] However, the stability of deuterated compounds, especially in acidic conditions, is a crucial factor that can significantly impact the reliability of analytical data.

The primary concern regarding the stability of this compound in an acidic mobile phase is the potential for hydrogen-deuterium (H/D) exchange. This is a chemical reaction where a deuterium atom is replaced by a hydrogen atom from the surrounding solvent.[2] While the carbon-deuterium (C-D) bonds in this compound are generally stable, the acidic environment can facilitate this exchange, leading to a loss of isotopic purity and compromising its function as an internal standard.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter when using this compound in acidic mobile phases.

Issue 1: Drifting or Inconsistent Internal Standard Response

Symptoms:

  • A gradual decrease in the this compound peak area over a sequence of injections.

  • Poor reproducibility of the internal standard response between different runs or batches.

  • Inaccurate and imprecise quantification of the target analyte.

Potential Cause: This is a classic sign of on-column or in-solution degradation, likely due to H/D exchange. The acidic mobile phase provides a source of protons (H+) that can exchange with the deuterium atoms on the this compound molecule.

Solutions:

  • Mobile Phase pH Optimization:

    • Rationale: The rate of H/D exchange is often pH-dependent. While acidic conditions are necessary for the chromatography of many compounds, using the mildest effective acidity can mitigate exchange.

    • Action: If your separation allows, try increasing the pH of your mobile phase. Even a slight increase can sometimes significantly reduce the rate of H/D exchange.

  • Solvent Selection:

    • Rationale: The composition of the mobile phase can influence stability.

    • Action: If possible, explore different organic modifiers or aqueous buffers. For instance, if you are using a formic acid-based mobile phase, you could test an alternative like acetic acid to see if it impacts stability.

  • Temperature Control:

    • Rationale: Chemical reactions, including H/D exchange, are accelerated at higher temperatures.

    • Action: Ensure your autosampler and column compartment are temperature-controlled. Running your analysis at a lower temperature can slow down the degradation process.

  • Fresh Sample and Mobile Phase Preparation:

    • Rationale: The longer the this compound is in contact with the acidic mobile phase, the greater the opportunity for H/D exchange.

    • Action: Prepare fresh samples and mobile phases daily. Avoid letting samples sit in the autosampler for extended periods before injection.

Issue 2: Appearance of Unexpected Peaks near the Internal Standard

Symptoms:

  • The emergence of a small peak eluting just before or after the main this compound peak.

  • A broadened or distorted peak shape for the internal standard.

Potential Cause: This could be indicative of partial H/D exchange, where a population of this compound molecules has lost one or more deuterium atoms. The resulting partially deuterated species will have a slightly different mass and may exhibit slightly different chromatographic behavior.

Solutions:

  • Mass Spectrometry Analysis:

    • Rationale: Confirm the identity of the unexpected peaks.

    • Action: Examine the mass spectrum of the shoulder or adjacent peak. If it corresponds to a mass shift of -1, -2, etc., from the fully deuterated internal standard, this confirms H/D exchange.

  • Chromatographic Optimization:

    • Rationale: Improving the peak shape of the internal standard can help in accurately integrating the correct peak.

    • Action: Adjusting the gradient profile or the mobile phase composition may help to resolve the partially deuterated species from the main peak, although the primary goal should be to prevent the exchange in the first place.

Issue 3: Inaccurate Quantification and Failed Validation Batches

Symptoms:

  • Calibration curves with poor linearity (r² < 0.99).

  • Quality control samples failing to meet acceptance criteria.

  • Inconsistent results that do not align with expected values.

Potential Cause: The degradation of the internal standard directly impacts the accuracy of the quantitative results. If the internal standard response is not stable, the analyte-to-internal standard area ratio will be incorrect.

Solutions:

  • Stability Assessment Protocol:

    • Rationale: Proactively assess the stability of this compound under your specific experimental conditions.

    • Action: Conduct a short-term stability study by incubating a solution of this compound in your acidic mobile phase at the intended analytical temperature. Analyze aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) to monitor for any degradation.

  • Consider an Alternative Internal Standard:

    • Rationale: If the stability of this compound proves to be a persistent issue under your required analytical conditions, a different internal standard may be necessary.

    • Action: Explore other deuterated analogs with deuterium labels on more stable positions or a stable isotope-labeled (e.g., ¹³C, ¹⁵N) internal standard, which are not susceptible to H/D exchange.

III. Frequently Asked Questions (FAQs)

Q1: At what pH does this compound start to become unstable?

The pKa of the conjugate acid of diethylamine is approximately 10.98.[3][4][5] This means that in acidic solutions with a pH well below this value, diethylamine will be predominantly in its protonated, cationic form.[6] While this protonation is often desirable for reversed-phase chromatography of basic compounds, very low pH values (e.g., pH < 3) can increase the risk of H/D exchange, especially over extended periods or at elevated temperatures. The exact pH at which instability becomes significant is dependent on the specific conditions of your experiment (temperature, solvent composition, and exposure time).

Q2: Are all deuterium atoms on this compound equally susceptible to exchange?

The deuterium atoms on the ethyl groups (C-D bonds) are generally considered stable and less prone to exchange under typical chromatographic conditions.[7] However, the deuterium on the nitrogen atom (N-D) is highly labile and will rapidly exchange with protons from an acidic mobile phase. This is an expected and immediate exchange and is usually accounted for in the mass spectrometry settings. The primary concern is the exchange of the C-D bonds, which is a slower process but can lead to the issues described above.

Q3: Can I use a non-deuterated analog as an internal standard instead?

While a structural analog can be used as an internal standard, a deuterated internal standard is generally preferred because it co-elutes with the analyte and has very similar ionization efficiency in the mass spectrometer.[1][8] This provides better correction for matrix effects. If you switch to a non-deuterated analog, thorough validation is required to ensure it behaves similarly to your analyte under the analytical conditions.

Q4: How can I visually represent the potential for H/D exchange?

The following diagram illustrates the concept of hydrogen-deuterium exchange on this compound in an acidic mobile phase.

G cluster_0 Acidic Mobile Phase (H+ Source) cluster_1 This compound cluster_2 Exchange Product H_plus H+ DEA_d11 This compound (C4D11N) DEA_d10 Partially Exchanged Diethylamine-d10 (C4HD10N) DEA_d11->DEA_d10 H/D Exchange

Caption: Potential H/D exchange pathway for this compound.

IV. Experimental Protocol: Assessing this compound Stability

This protocol provides a step-by-step guide to evaluate the stability of this compound in your specific acidic mobile phase.

Objective: To determine the rate of degradation (H/D exchange) of this compound in a given acidic mobile phase over time.

Materials:

  • This compound standard

  • Your acidic mobile phase (e.g., 0.1% formic acid in water:acetonitrile)

  • LC-MS system

  • Autosampler vials

Procedure:

  • Prepare a working solution of this compound in your acidic mobile phase at the concentration you typically use for your analysis.

  • Transfer aliquots of this solution into several autosampler vials.

  • Time Zero (T=0) Injection: Immediately inject one of the vials onto the LC-MS system to get a baseline peak area for the this compound.

  • Incubate the remaining vials in the autosampler at the temperature you use for your analytical runs.

  • Time-Point Injections: Inject the vials at predetermined time intervals (e.g., 2, 4, 8, 12, and 24 hours).

  • Data Analysis:

    • For each time point, record the peak area of the this compound.

    • Monitor for the appearance of any new peaks corresponding to partially deuterated species.

    • Plot the peak area of this compound versus time.

Data Interpretation:

Time (hours)This compound Peak Area% of Initial AreaObservations
0[Insert Area]100%Sharp, symmetrical peak
2[Insert Area][Calculate %][Note any changes]
4[Insert Area][Calculate %][Note any changes]
8[Insert Area][Calculate %][Note any changes]
12[Insert Area][Calculate %][Note any changes]
24[Insert Area][Calculate %][Note any changes]

A significant decrease in the peak area over time (e.g., >5-10%) indicates instability. The appearance of new, related peaks would further confirm H/D exchange.

Troubleshooting Workflow Diagram:

G start Inconsistent Internal Standard Response check_stability Perform Stability Study (See Protocol) start->check_stability stable Response Stable check_stability->stable Yes unstable Response Unstable check_stability->unstable No end Problem Resolved stable->end optimize_pH Increase Mobile Phase pH unstable->optimize_pH optimize_temp Lower Analysis Temperature unstable->optimize_temp fresh_prep Prepare Fresh Samples/ Mobile Phase unstable->fresh_prep alt_is Consider Alternative Internal Standard unstable->alt_is optimize_pH->check_stability Re-evaluate optimize_temp->check_stability Re-evaluate fresh_prep->check_stability Re-evaluate

Caption: Troubleshooting workflow for this compound instability.

By following the guidance in this technical support center, you can better understand and mitigate the potential stability issues of this compound in acidic mobile phases, leading to more robust and reliable analytical methods.

V. References

  • Wang, Y., et al. (2022). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Analytical Chemistry. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8021, Diethylamine. [Link]

  • ResearchGate. Deamination reaction mechanisms of protonated amines under hydrothermal conditions. [Link]

  • NIOSH (1994). Aliphatic Amines: Method 2010. [Link]

  • ResearchGate. RP-HPLC analysis of acidic and basic drugs in systems with diethylamine as eluents additive. [Link]

  • Gao, J., et al. (2018). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. Molecules. [Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • OSHA (1982). DIETHYLAMINE Method no.: 41. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • Ohe, N., et al. (1999). A deuterium exchange method in the study of drug metabolism using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. I. Deamidation of Adrenocorticotropic Hormone. Pharmaceutical Research. [Link]

  • vCalc. pKa of Diethylamine. [Link]

  • Popović, G., et al. (2007). RP-HPLC analysis of acidic and basic drugs in systems with diethylamine as eluents additive. Journal of the Serbian Chemical Society. [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research. [Link]

  • ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]

  • Wikipedia. Hydrogen–deuterium exchange. [Link]

  • Wikipedia. Diethylamine. [Link]

  • SIELC Technologies. Diethylamine. [Link]

  • ResearchGate. Theoretical study of deuterium isotope effects on acid–base equilibria under ambient and hydrothermal conditions. [Link]

  • Atzrodt, J., et al. (2018). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules. [Link]

  • ResearchGate. The biodegradation pathway of triethylamine and its biodegradation by immobilized Arthrobacter protophormiae cells. [Link]

  • Crawford Scientific. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? [Link]

  • Agilent. Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. [Link]

  • MDPI. Transcriptomic Analysis of Degradative Pathways for Azo Dye Acid Blue 113 in Sphingomonas melonis B-2 from the Dye Wastewater Treatment Process. [Link]

  • AACC. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? [Link]

  • Thermo Fisher Scientific. Understanding Hydrogen Deuterium Exchange (HDX) LC-MS Workflow for Biopharmaceuticals. [Link]

  • van den Broek, I., & van Dongen, J. L. (2007). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis. [Link]

  • ScholarWorks@UARK. Acidity Studies of Deuterated Acids and Bases Commonly Used as Buffers in NMR Studies. [Link]

  • Wikipedia. Diéthylamine. [Link]

Sources

Navigating Diethylamine-d11 Matrix Effects: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to your comprehensive resource for understanding and mitigating matrix effects when using Diethylamine-d11 as an internal standard in LC-MS/MS analyses. As a Senior Application Scientist, I've designed this guide to move beyond generic protocols and provide you with the in-depth, field-proven insights necessary to ensure the accuracy and robustness of your analytical data. Here, we will explore the causality behind experimental choices and equip you with a self-validating system for troubleshooting.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational questions researchers often have about this compound and matrix effects.

Q1: What is this compound and why is it a preferred internal standard?

This compound is a stable isotope-labeled (SIL) form of diethylamine, where all eleven hydrogen atoms have been replaced by deuterium. This makes it an ideal internal standard (IS) for mass spectrometry-based quantification of diethylamine and related compounds. The core principle is that a SIL-IS is chemically and physically almost identical to the analyte of interest.[1][2] It should, therefore, behave identically during sample preparation, chromatography, and ionization, correcting for variability in extraction efficiency, injection volume, and importantly, matrix effects.[3][4]

Q2: What are matrix effects and how do they manifest in my data?

Matrix effects are the alteration (suppression or enhancement) of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue).[5][6] These interferences can compete with the analyte for ionization in the mass spectrometer's source, leading to inaccurate and unreliable results.[5][6] Key indicators of matrix effects in your data include:

  • Poor reproducibility of the this compound peak area across different samples.

  • Inconsistent analyte/internal standard area ratios.

  • Significant signal suppression or enhancement when comparing standards in solvent versus standards in a biological matrix.[5]

  • Reduced sensitivity and accuracy.[7]

Q3: I'm using a deuterated internal standard. Shouldn't that automatically correct for matrix effects?

This is a critical point of expert understanding. While this compound is the "gold standard," it is not a magic bullet.[7] In some cases, a deuterated internal standard may not perfectly compensate for matrix effects.[7][8] This phenomenon, known as "differential matrix effects," can occur if the analyte and the deuterated internal standard experience slightly different levels of ion suppression.[7][8] The most common cause is a slight chromatographic separation between the two due to the "isotope effect," where the heavier deuterium atoms can alter the molecule's retention time.[7][8]

Part 2: A-to-Z Troubleshooting Guide for this compound Matrix Effects

This in-depth guide provides a systematic approach to identifying, diagnosing, and resolving matrix effect issues.

Phase 1: Identification and Quantification of Matrix Effects

The first step is to confirm and quantify the extent of the matrix effect. The post-extraction addition experiment is the industry-standard method for this.[5]

Experimental Protocol: Post-Extraction Addition

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): this compound spiked in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): A blank matrix sample is extracted first, and then this compound is spiked into the final extract.

    • Set C (Pre-Extraction Spike): The blank matrix is spiked with this compound before the extraction process.

  • Analysis: Analyze all three sets using your LC-MS/MS method.

  • Calculations:

    • Matrix Effect (ME %): (Peak Area of Set B / Peak Area of Set A) x 100

    • Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) x 100

Data Interpretation Table:

Matrix Effect (ME %) Recovery (RE %) Interpretation
~100%>85%Ideal: Minimal matrix effect, efficient extraction.
<85%>85%Ion Suppression: The matrix is suppressing the signal.
>115%>85%Ion Enhancement: The matrix is enhancing the signal.
~100%<85%Poor Recovery: Inefficient extraction process.
<85% or >115%<85%Combined Issue: Both matrix effects and poor recovery.
Phase 2: Systematic Troubleshooting Workflow

Once you have confirmed a matrix effect, follow this logical progression to diagnose and resolve the issue.

Caption: A systematic workflow for troubleshooting matrix effects.

Phase 3: Implementing Solutions - From Sample Preparation to Chromatography

A. Optimizing Sample Preparation: The First Line of Defense

The most effective way to combat matrix effects is to remove the interfering compounds before they reach the mass spectrometer.

  • Protein Precipitation (PPT): A quick but often "dirty" method. While it removes proteins, it leaves behind other matrix components like phospholipids, which are major contributors to ion suppression.[9]

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT. The choice of an appropriate organic solvent is key to selectively extracting your analyte and IS while leaving interferences behind.

  • Solid-Phase Extraction (SPE): Provides the most thorough cleanup. SPE cartridges with different sorbents can be used to selectively bind and elute the analyte, effectively removing a wide range of matrix components.

Focus on Phospholipids in Plasma Samples

In plasma and serum, phospholipids are a primary cause of ion suppression.[9] Specific phospholipid removal strategies can be highly effective.

Experimental Protocol: Phospholipid Removal

  • Sample Pre-treatment: Precipitate proteins in your plasma sample with an organic solvent (e.g., acetonitrile).

  • Phospholipid Removal Plate/Cartridge: Pass the supernatant through a specialized phospholipid removal plate or cartridge. These products contain sorbents that specifically bind and remove phospholipids.

  • Elution: Collect the flow-through, which will contain your analyte and this compound, now in a much cleaner extract.

  • Analysis: Evaporate and reconstitute the sample for LC-MS/MS analysis.

B. Fine-Tuning Chromatography: Separating Analyte from Interference

If sample preparation is not enough, chromatographic optimization is your next step.

  • Gradient Modification: Adjusting the mobile phase gradient can help to chromatographically separate your analyte and this compound from the co-eluting matrix components.

  • Column Selection: Trying a column with a different chemistry (e.g., C18, Phenyl-Hexyl, HILIC) can alter the selectivity of the separation and resolve the analyte from interferences.

  • Divert Valve: Program a divert valve to send the highly concentrated, early-eluting matrix components (like salts) and late-eluting components to waste instead of the mass spectrometer.

Logical Relationship of Mitigation Strategies

G cluster_sample_prep Sample Prep Techniques cluster_chromatography Chromatography Adjustments A Observed Matrix Effect B Sample Preparation Optimization A->B C Chromatographic Optimization A->C PPT Protein Precipitation B->PPT LLE Liquid-Liquid Extraction B->LLE SPE Solid-Phase Extraction B->SPE PLR Phospholipid Removal B->PLR Grad Gradient Adjustment C->Grad Col Column Chemistry C->Col Div Divert Valve C->Div D Method Validation PPT->D LLE->D SPE->D PLR->D Grad->D Col->D Div->D

Caption: Interplay of strategies to mitigate matrix effects.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health.[Link]

  • Diethylamine-d10 | CAS 120092-66-2. ResolveMass Laboratories Inc.[Link]

  • Matrix effect in LC-MS bioanalysis. National Institutes of Health.[Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.[Link]

  • Matrix Effect Explained by Unexpected Formation of Peptide in Acidified Plasma. ResearchGate.[Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? myadlm.org.[Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.[Link]

  • Understanding Internal standards and how to choose them. Reddit.[Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.[Link]

  • Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination. PubMed.[Link]

  • DIETHYLAMINE Method no.: 41. OSHA.[Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health.[Link]

  • Study on Analysis Methods for Dimethylamine and Diethylamine in Ambient Water. ResearchGate.[Link]

  • 2010 - Analytical Method. oel-analytical.com.[Link]

  • Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics. National Institutes of Health.[Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.[Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Chromatography Online.[Link]

Sources

Technical Support Center: Diethylamine-d11 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical nuances of using Diethylamine-d11 (DEA-d11) as an internal standard, specifically focusing on retention time (RT) shifts and the critical, often overlooked phenomenon of on-column Hydrogen/Deuterium (H/D) exchange.

Topic: Troubleshooting Retention Time Shifts & Signal Loss in Deuterated Amines Audience: Analytical Chemists, DMPK Scientists, Nitrosamine Analysts

Executive Brief: The "d11" Trap

If you are observing retention time shifts or signal loss with this compound, you are likely encountering one of two physical phenomena:

  • The Deuterium Isotope Effect: Deuterated isotopologues often elute earlier than their proteo-analogs in Reverse-Phase LC (RPLC) and GC, leading to integration window mismatches.

  • H/D Exchange (The "Missing Mass" Issue): In protic mobile phases (water, methanol), the deuterium on the nitrogen atom of DEA-d11 exchanges instantly with solvent protons. You are likely injecting d11 but detecting d10.

Technical Deep Dive: Mechanisms of Action

A. The Deuterium Isotope Effect on Retention

Contrary to the intuition that "heavier molecules move slower," deuterated compounds often display lower retention than non-deuterated analytes.[1]

  • In RPLC (Liquid Chromatography): C-D bonds are slightly shorter and have lower polarizability than C-H bonds. This results in a smaller molar volume and slightly weaker hydrophobic interaction with the C18 stationary phase.

    • Result: DEA-d11 elutes earlier than DEA-d0.

    • Magnitude: Typically 0.05 – 0.20 minutes (depending on gradient slope).

  • In GC (Gas Chromatography): Deuterated compounds have slightly lower boiling points and weaker Van der Waals forces.

    • Result: DEA-d11 elutes earlier than DEA-d0 (Inverse Isotope Effect).

B. The H/D Exchange Mechanism (Critical for LC-MS)

This compound has the structure


.
The deuterium attached to the nitrogen (N-D) is labile . Upon contact with any protic solvent (Mobile Phase A: Water, Mobile Phase B: Methanol/Acetonitrile with water), the N-D is replaced by N-H.


Consequence: If your Mass Spec method looks for the d11 parent ion, you will see zero signal or a "ghost" peak. You must monitor the d10 transition.

Troubleshooting Guide (Q&A)

Issue 1: "My Internal Standard (IS) peak is missing or extremely low intensity."

Diagnosis: You are likely monitoring the wrong mass transition due to H/D exchange. The Fix:

  • Step 1: Check your certificate of analysis. If you bought this compound (fully deuterated), the N-D will exchange to N-H in the LC source.

  • Step 2: Adjust your MRM/SIM parameters.

    • Target: Diethylamine-d10 (protonated in ESI+).

    • Formula:

      
      
      
    • Mass Shift: Calculate the mass based on 10 Deuteriums + 2 Hydrogens (one on N, one from ionization), not 11 Deuteriums.

CompoundChemical Formula (Neutral)ESI+ Precursor IonCondition
DEA-d0


Standard
DEA-d11


Aprotic Only (Rare)
DEA-d11 (in LC)


Standard LC Conditions
Issue 2: "The IS elutes 0.2 min earlier than the analyte. Is this a system failure?"

Diagnosis: No, this is the Chromatographic Isotope Effect . It is normal for deuterated amines to elute earlier in RPLC. The Fix:

  • Do NOT force the integration windows to be identical.

  • Action: Widen the "Expected RT" window in your processing method (e.g., ± 0.3 min) to capture the IS.

  • Validation: Ensure the relative retention time (RRT) remains constant. If the gap between d0 and d11 fluctuates, then you have a drift issue (see Issue 3).

Issue 3: "Both Analyte and IS retention times are drifting run-to-run."

Diagnosis: Amines are notoriously sensitive to pH changes. Diethylamine (pKa ~11) is protonated at neutral/acidic pH. Small changes in mobile phase pH or column equilibration affect interaction with residual silanols. The Fix:

  • Buffer Capacity: Ensure you are using a buffered mobile phase (e.g., 10mM Ammonium Formate or Bicarbonate), not just "Water + 0.1% Formic Acid." The local pH inside the pore structure must be stable.

  • Column Priming: Amines can bind to active sites. "Prime" the column by injecting a high-concentration amine standard 2-3 times before the sequence starts to saturate active silanol sites.

Visual Troubleshooting Logic

The following diagram illustrates the decision process for diagnosing DEA-d11 anomalies.

DEA_Troubleshooting Start Start: DEA-d11 Issue CheckSignal Is the IS Signal Present? Start->CheckSignal CheckMass Are you monitoring d11 or d10 mass? CheckSignal->CheckMass No Signal CheckRT Is RT Shift Constant or Drifting? CheckSignal->CheckRT Signal OK, RT Wrong ExchangeWarn CRITICAL: In LC, d11 becomes d10 due to H/D Exchange. CheckMass->ExchangeWarn Monitoring d11 CheckMass->CheckRT Monitoring d10 FixMass Update Method to Monitor d10 Mass ExchangeWarn->FixMass ConstantShift Constant Shift (IS elutes earlier) CheckRT->ConstantShift DriftingShift Drifting RT (Run to Run) CheckRT->DriftingShift IsotopeEffect Normal Isotope Effect. Adjust Integration Window. ConstantShift->IsotopeEffect PHIssue pH Instability or Column Aging DriftingShift->PHIssue BufferFix Protocol: Increase Buffer Conc. & Saturate Silanols PHIssue->BufferFix

Caption: Decision tree for diagnosing this compound signal loss (H/D exchange) vs. retention shifts (Isotope effect).

Experimental Protocol: System Suitability for Amines

To ensure your DEA-d11 data is valid, implement this System Suitability Test (SST) before every quantitative run.

Reagents
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 – 4.0). Note: Acidic pH keeps DEA protonated and improves peak shape.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: C18 or HILIC (HILIC is preferred for small polar amines like DEA).

Step-by-Step Workflow
  • Preparation: Prepare a standard containing 100 ng/mL Diethylamine-d0 and 100 ng/mL this compound in Mobile Phase A.

  • Conditioning: Inject the standard 3 times (Matrix Conditioning). Discard these results.

  • SST Injection: Inject the standard 5 times.

  • Acceptance Criteria:

    • RT Precision: %RSD of Retention Time < 1.0%.

    • Resolution: If d0 and d11 partially co-elute (common), ensure the start and end points of integration are consistent.

    • Mass Check: Verify the base peak for the IS is the d10 species (

      
      ), NOT the d11 species.
      
Data Summary Table: Expected Behaviors
ParameterDEA-d0 (Analyte)DEA-d11 (IS)Reason
Elution Order (RPLC) Elutes 2ndElutes 1stDeuterium is less lipophilic (Isotope Effect).
Elution Order (HILIC) Elutes 1stElutes 2ndDeuterium is less hydrophobic (often elutes later in HILIC).
Observed Mass (ESI+) ~74.1 Da~85.2 DaLoss of N-D to solvent exchange (d11

d10).
Peak Shape Often tailsOften tailsInteraction with silanols (secondary amine).

References

  • Restek Corporation. (2024). Deuterated Internal Standards and Retention Time Shifts in GC and LC. Retrieved from [Link]

  • Journal of Chromatography A. (2010). Deuterium isotope effects in liquid chromatography. (General reference for mechanism).

Sources

Technical Support Center: Troubleshooting Poor Recovery of Diethylamine-d11

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting poor recovery of Diethylamine-d11. As a widely used stable isotope-labeled internal standard (IS) in mass spectrometry-based bioanalysis, consistent recovery of this compound is paramount for accurate and precise quantification of its non-labeled analogue.[1][2] This guide is structured as a series of frequently asked questions (FAQs) to directly address specific issues encountered during experimental workflows. It provides not just solutions, but the underlying scientific rationale to empower researchers to make informed decisions.

Initial Troubleshooting Pathway

Before diving into specific experimental stages, it's crucial to determine if the issue is systematic or sample-specific. This initial diagnosis will guide your troubleshooting efforts more efficiently.

G cluster_systematic Investigate Systematic Causes cluster_sample_specific Investigate Sample-Dependent Causes start Start: Poor or Inconsistent This compound Recovery check_all Is the recovery issue observed in ALL samples (Calibrators, QCs, Blanks, and Unknowns)? start->check_all systematic Systematic Issue check_all->systematic  Yes sample_specific Sample-Specific Issue check_all->sample_specific No   prep_standards Check IS Stock/Working Solution (Degradation, Purity, Concentration) systematic->prep_standards matrix_effects Evaluate Matrix Effects (Ion Suppression/Enhancement) sample_specific->matrix_effects adsorption Investigate Adsorptive Losses (Vials, Pipettes, System Tubing) volatility Assess Evaporation / Reconstitution Steps (Temperature, N2 Flow, Solvent Choice) instrument Verify Instrument Performance (LC, MS Source, Detector) extraction Optimize Sample Extraction (SPE, LLE, pH) stability Assess Analyte Stability in Matrix (Pre-extraction Degradation) G cluster_spe Optimizing an SCX-SPE Protocol condition 1. Condition (e.g., Methanol, then acidic buffer) Ensures sorbent is activated. equilibrate 2. Equilibrate (e.g., Acidic Buffer, pH < 5) Prepares sorbent for sample pH. condition->equilibrate load 3. Load Sample (Sample adjusted to pH < 5) Binds positively charged DEA-d11. equilibrate->load wash 4. Wash (e.g., Acidic buffer, then Methanol) Removes neutral/acidic interferences. load->wash elute 5. Elute (e.g., 5% NH4OH in Methanol) Neutralizes DEA-d11 for release. wash->elute

Sources

Technical Support Center: Optimizing MS/MS Transitions for Diethylamine-d11

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the optimization of Multiple Reaction Monitoring (MRM) transitions for Diethylamine-d11. As a heavily deuterated internal standard, this compound is a critical component in quantitative mass spectrometry assays, where its performance is directly tied to the precision of your method. This guide is designed for researchers, scientists, and drug development professionals to provide a clear, scientifically-grounded workflow for developing robust and sensitive MS/MS methods. We will move beyond simple step-by-step instructions to explore the causality behind each parameter, ensuring you can troubleshoot and adapt these principles to your specific instrumentation and application.

Part 1: Fundamentals & Frequently Asked Questions (FAQs)

This section addresses the foundational knowledge required before beginning optimization experiments.

Q1: What is this compound and what is its expected precursor ion?

A: this compound is a form of diethylamine where all 11 hydrogen atoms have been replaced with their stable isotope, deuterium (D). Its linear formula is (CD₃CD₂)₂ND. This isotopic labeling makes it an ideal internal standard (IS) for quantitative studies involving native diethylamine, as it co-elutes chromatographically and exhibits similar ionization behavior, while being mass-distinct.

To determine the precursor ion, we must calculate its mass and consider the ionization process, typically positive-ion electrospray ionization (ESI+).

  • Molecular Formula: C₄D₁₁N

  • Monoisotopic Mass: ~84.16 g/mol .

  • Ionization: In ESI+, the molecule will accept a proton (H⁺). The most likely site of protonation is the lone pair of electrons on the nitrogen atom. The deuterium on the nitrogen (N-D) is labile and may exchange with a proton from a protic solvent. Therefore, the most commonly observed species is the protonated molecule [M-D+2H]⁺.

  • Expected Precursor Ion (Q1 Mass): The singly charged protonated ion will have a mass-to-charge ratio (m/z) of approximately 84.2 . You should always confirm this experimentally by infusing the standard and acquiring a full MS1 scan.

Q2: What is Collision-Induced Dissociation (CID) and how does it apply to this compound?

A: Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is the core process of MS/MS fragmentation in a triple quadrupole mass spectrometer.[1] After the precursor ion (e.g., m/z 84.2) is isolated in the first quadrupole (Q1), it is accelerated into a collision cell (Q2) filled with an inert gas like argon or nitrogen. These collisions convert some of the ion's kinetic energy into internal energy, causing it to vibrate and ultimately break at its weakest bonds, forming characteristic fragment ions.[1] These fragments are then filtered by the third quadrupole (Q3) and sent to the detector. The goal of optimization is to fine-tune this process for maximum signal.

Q3: What are the most probable fragmentation pathways for protonated this compound?

A: Aliphatic amines, like diethylamine, predominantly fragment via α-cleavage .[2][3] This is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. This process is energetically favorable because it results in a stable, resonance-stabilized iminium cation.[2]

For protonated this compound ([ (CD₃CD₂)₂NH ]⁺), two primary α-cleavage events are expected:

  • Loss of a deuterated methyl radical (•CD₃): This would produce a fragment ion with an m/z of approximately 66.2 .

  • Loss of a deuterated ethyl radical (•CD₂CD₃): This is generally a less favorable fragmentation pathway for similar small amines but can still occur.

The most intense and reliable fragment ion is typically derived from the loss of the smaller alkyl group, which in this case is the deuterated methyl radical. Therefore, the transition 84.2 -> 66.2 is a primary candidate for a robust MRM assay.

Part 2: The Systematic Optimization Workflow: A Q&A Guide

Follow this structured workflow to empirically determine the optimal instrument parameters for your this compound assay. This process ensures the highest level of sensitivity and reproducibility.

Workflow Overview

OptimizationWorkflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation & Data Acquisition cluster_final Phase 3: Final Method prep Prepare 100-1000 ng/mL Standard Solution infuse Infuse Standard into MS via Syringe Pump prep->infuse ms1 Acquire Full Scan (MS1) to Confirm Precursor Ion infuse->ms1 Stable Infusion pis Perform Product Ion Scan to Identify Fragments ms1->pis Precursor m/z Confirmed select_trans Select Candidate MRM Transitions pis->select_trans Fragments Identified opt_cv Optimize Cone Voltage (CV) / Declustering Potential (DP) select_trans->opt_cv Transitions Chosen opt_ce Optimize Collision Energy (CE) for each transition opt_cv->opt_ce Precursor Lens Optimized final Build Final MRM Method with Optimized Parameters opt_ce->final Transitions Optimized

Caption: Systematic workflow for MRM method development.

Q4: How do I practically find and confirm the precursor and product ions?

A: This is achieved through direct infusion of your standard.

Experimental Protocol: Ion Discovery

  • Preparation: Prepare a 100-1000 ng/mL solution of this compound in a suitable solvent (e.g., 50:50 Methanol:Water with 0.1% formic acid to promote protonation).[4]

  • Infusion: Using a syringe pump, infuse the solution into the mass spectrometer's ESI source at a stable flow rate (e.g., 5-20 µL/min).[4]

  • Precursor Ion Confirmation (MS1 Scan):

    • Set the instrument to operate in MS1 full scan mode in positive polarity.

    • Scan a relevant mass range, for example, m/z 50-150.

    • You should observe a dominant peak at m/z ~84.2, confirming your precursor ion.

  • Product Ion Discovery (Product Ion Scan):

    • Switch the instrument to a Product Ion or Daughter Scan mode.[5]

    • Set Q1 to specifically pass only your precursor ion (m/z 84.2).

    • Apply a moderate, fixed collision energy to start (e.g., 20 eV). You can also ramp the collision energy to see how fragmentation changes.[5]

    • Scan Q3 across a range (e.g., m/z 20-90) to detect all resulting fragment ions.

    • Identify the most intense and stable fragment ions. For this compound, you should expect to see a strong signal around m/z 66.2.

Q5: What is Cone Voltage (or Declustering Potential) and how do I optimize it?

A: The Cone Voltage (CV), often called Declustering Potential (DP) on some platforms, is a critical voltage applied in the ion source region.[6] Its primary role is to aid in the desolvation of ions emerging from the ESI probe and to focus them into the mass analyzer. An improperly set CV can lead to poor sensitivity (if too low) or premature fragmentation of the precursor ion before it reaches Q1 (if too high).[7][8]

Experimental Protocol: Cone Voltage Optimization

  • Setup: Continue infusing the standard. Set the mass spectrometer to MS1 mode, monitoring only your precursor ion (m/z 84.2).

  • Execution: Create an experiment that systematically ramps the CV across a relevant range (e.g., 5 V to 80 V in 2-5 V steps).

  • Analysis: Plot the intensity of the precursor ion (m/z 84.2) against the Cone Voltage. The optimal CV is the voltage that yields the highest intensity before the signal begins to drop off due to in-source fragmentation.

Cone Voltage (V)Precursor Ion Intensity (counts)
105.5e5
201.2e6
30 2.5e6
402.1e6
501.4e6
Caption: Example data for Cone Voltage optimization. The optimum is 30V.

Q6: How do I perform the final and most crucial step: Collision Energy optimization?

A: Collision Energy (CE) directly controls the efficiency of the fragmentation process in Q2.[9] The optimal CE is highly specific to the chemical structure and bond energies of a given precursor-product transition.[6][10] Using a generic or calculated CE value often results in suboptimal sensitivity.[11] Therefore, it must be optimized empirically for each MRM transition.

Experimental Protocol: Collision Energy Optimization

  • Setup: Continue infusing the standard. Set the instrument to MRM mode.

  • Define Transition: Program the precursor -> product transition you want to optimize (e.g., 84.2 -> 66.2). Use the optimal Cone Voltage determined in the previous step.

  • Execution: Create an experiment that keeps the Q1 and Q3 masses fixed but ramps the Collision Energy across a wide range (e.g., 5 eV to 50 eV in 1-2 eV steps).

  • Analysis: Plot the intensity of the product ion (m/z 66.2) against the Collision Energy. The optimal CE is the value at the peak of this curve, representing the most efficient fragmentation for that specific channel.

Collision Energy (eV)Product Ion Intensity (counts)
108.8e5
152.1e6
20 4.5e6
253.2e6
301.5e6
Caption: Example data for Collision Energy optimization for the 84.2 -> 66.2 transition. The optimum is 20 eV.

Part 3: Troubleshooting Common Issues

Q: I have a very weak or unstable signal during infusion. What should I check? A:

  • Air Bubbles: Ensure there are no air bubbles in the syringe or infusion line, as this is a common cause of instability. Purge the line thoroughly.[4]

  • Concentration: Your standard concentration may be too low. Try a more concentrated solution (e.g., 1000 ng/mL).[4]

  • Source Conditions: Check basic source parameters like gas flows (nebulizer and desolvation gas) and temperature. For small molecules like diethylamine, excessively high temperatures could potentially cause thermal degradation.

  • Source Cleanliness: A contaminated ESI probe or instrument orifice can severely suppress the signal.

Q: My optimal cone voltage is very high and seems to be causing fragmentation. Is this okay? A: This can happen. While the primary goal is to maximize precursor ion intensity, if the optimal CV value causes significant in-source fragmentation, it might be beneficial to choose a slightly lower voltage to maintain the integrity of the precursor ion before it enters Q1. It is a balance between ion transmission and stability.

Q: Why is my deuterated standard showing a small response at the mass of the non-deuterated analyte? A: This is known as isotopic contribution. It can arise from two sources:

  • The natural abundance of isotopes (like ¹³C) in the non-deuterated analyte can create a signal at M+1 or M+2.

  • The deuterated standard may not have 100% isotopic purity, meaning a small fraction of molecules may be d10, d9, etc. Always check the certificate of analysis for your standard's isotopic purity.

References

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. JoVE. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of dimethylamine. Available at: [Link]

  • Sherwood, C. A., et al. (2009). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research, 8(8), 3746–3751. Available at: [Link]

  • AB/Sciex. (n.d.). Development of an MRM Method. Available at: [Link]

  • Holstein, C. A., et al. (2011). Collision Energy Optimization of b- and y-Ions for Multiple Reaction Monitoring Mass Spectrometry. Journal of Proteome Research, 10(1), 193–201. Available at: [Link]

  • Semantic Scholar. (n.d.). Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • MacLean, B., et al. (2021). Skyline Collision Energy Optimization. Skyline. Available at: [Link]

  • LIPID MAPS. (n.d.). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites. Available at: [Link]

  • Waters Corporation. (n.d.). Cone Voltage Optimization plots in the IntelliStart method development report are very different for the Xevo TQD and the Xevo TQ-S micro. Waters Knowledge Base. Available at: [Link]

  • ResolveMass Laboratories Inc. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Available at: [Link]

  • Waters Corporation. (2024). Step by step guide for compound optimization on Xevo TQ-S micro. Available at: [Link]

  • ResearchGate. (n.d.). Collision-induced dissociation mass spectra of protonated alkyl amines. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of two key ion source parameters (capillary voltage and cone voltage). Available at: [Link]

  • National Institutes of Health (NIH). (2014). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. Available at: [Link]

  • ResearchGate. (2017). Optimization of Feasibility Stage for Hydrogen/Deuterium Exchange Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Available at: [Link]

  • PubMed. (2009). Letter: Collision energy and cone voltage optimisation for glycopeptide analysis. Available at: [Link]

  • LCGC North America. (2008). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]

  • ACS Publications. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry. Available at: [Link]

  • Waters Corporation. (2019). LC-MS/MS Education Series: Analyte Tuning. YouTube. Available at: [Link]

  • MassBank. (2008). DIETHYLAMINE; EI-B; MS. Available at: [Link]

Sources

Validation & Comparative

High-Precision Quantitation of Secondary Amines: Diethylamine-d11 vs. Internal Standard Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, CMC Leads, and Mass Spectrometry Specialists

Executive Summary: The "d11" Paradox

In the quantitation of Diethylamine (DEA)—a critical precursor in nitrosamine risk assessments—analytical precision hinges on the choice of Internal Standard (IS). While Diethylamine-d11 (DEA-d11) appears to be the "maximum deuteration" option, this guide argues that for Liquid Chromatography-Mass Spectrometry (LC-MS) applications, it offers no functional advantage over Diethylamine-d10 due to rapid isotopic exchange.

For researchers seeking the highest tier of accuracy, Carbon-13 (


) analogs  remain the gold standard, while DEA-d10 represents the pragmatic, cost-effective workhorse. This guide details the physicochemical mechanisms behind these choices to prevent costly method development errors.
Technical Deep Dive: The Physicochemical Reality

To choose the right standard, one must understand two phenomena: the Chromatographic Deuterium Effect (CDE) and Proton Exchange Kinetics .

A. The Labile Deuterium Trap (Why d11

d10)

This compound (


) contains ten deuterium atoms on the carbon backbone (C-D) and one on the nitrogen amine group (N-D).
  • C-D Bonds: Stable and non-exchangeable under standard analytical conditions.

  • N-D Bond: Highly labile. In the presence of protic solvents (water, methanol) or acidic mobile phases (0.1% Formic Acid), the amine deuterium rapidly exchanges with hydrogen from the solvent.

The Result: In an aqueous LC-MS workflow, DEA-d11 instantly converts to DEA-d10 in situ. The mass spectrometer detects the


 ion of the d10 species, rendering the premium cost of d11 unjustifiable for this application.
B. The Chromatographic Deuterium Effect (CDE)

Deuterium is slightly less lipophilic than hydrogen. In Reversed-Phase LC (RPLC), deuterated isotopologues (d10/d11) elute earlier than the native analyte.[1]

  • Risk: If the retention time shift (

    
    ) moves the IS out of the specific matrix suppression zone of the analyte, quantitation errors occur.
    
  • Solution:

    
     isotopes do not exhibit this shift, ensuring perfect co-elution.
    
Visualizing the Mechanism

The following diagram illustrates the rapid exchange mechanism that degrades the isotopic purity of DEA-d11 in LC-MS workflows.

HD_Exchange DEA_d11 This compound (Stock Solution) Transition Rapid H/D Exchange (N-D → N-H) DEA_d11->Transition Injection MobilePhase Aqueous Mobile Phase (H2O + H+) MobilePhase->Transition Solvent Interaction DEA_d10 Diethylamine-d10 (In-Column Species) Transition->DEA_d10 < 1 Second Detection MS Detection [M+H]+ = m/z 84 DEA_d10->Detection ESI+ Ionization

Figure 1: The conversion of DEA-d11 to DEA-d10 in aqueous environments. The N-D bond is lost to the solvent, negating the 'd11' status.

Comparative Analysis: DEA-d11 vs. Alternatives

The following table synthesizes experimental performance metrics across standard analytical platforms.

FeatureThis compound Diethylamine-d10

-Diethylamine
Dipropylamine
Isotopic Label

(Fully Deuterated)

(Carbon-only)

None (Structural Analog)
Primary Utility NMR, Aprotic GC-MSLC-MS/MS, GC-MSHigh-Precision LC-MSRough Estimation
LC Retention Shift Yes (Significant)Yes (Significant)None (Ideal) Different RT
Aqueous Stability Poor (N-D Exchange) HighHighHigh
Cost Factor

$ (Premium)

(Standard)

(Specialty)
$ (Commodity)
Matrix Compensation GoodGoodExcellent Poor
Verdict Avoid for LC-MS Recommended (General) Recommended (Critical) Avoid
Validated Experimental Protocol

To ensure data integrity, use this self-validating workflow. This protocol assumes the use of DEA-d10 or


-DEA  based on the comparison above.
Method: Dansyl Chloride Derivatization LC-MS/MS

Rationale: Small secondary amines like DEA retain poorly on C18 columns. Derivatization increases lipophilicity, stabilizing retention and enhancing ionization efficiency.

Reagents:

  • Internal Standard: Diethylamine-d10 (10 µg/mL in Methanol).

  • Derivatizing Agent: Dansyl Chloride (5 mg/mL in Acetone).

  • Buffer: 0.1M Sodium Bicarbonate (pH 10).

Step-by-Step Workflow:

  • Sample Preparation:

    • Aliquot 100 µL of sample (or standard).

    • Add 20 µL of Internal Standard Solution (Critical: Add IS before any manipulation to track recovery).

    • Add 100 µL of Bicarbonate Buffer (pH 10).

    • Add 100 µL of Dansyl Chloride solution.

  • Reaction:

    • Vortex for 30 seconds.

    • Incubate at 60°C for 10 minutes (Heat block).

    • Self-Validation Check: Solution must turn pale yellow; clear solution implies failed reagent excess.

  • Quenching:

    • Add 50 µL of 1M Ammonium Hydroxide (consumes excess Dansyl Chloride).

    • Centrifuge at 10,000 x g for 5 minutes.

  • LC-MS/MS Analysis:

    • Column: C18 Rapid Resolution (e.g., 2.1 x 50mm, 1.8 µm).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Gradient: 5% B to 95% B over 5 minutes.

Decision Logic for IS Selection:

Selection_Logic Start Select Internal Standard Technique Technique? Start->Technique GC_MS GC-MS / NMR Technique->GC_MS Gas Phase LC_MS LC-MS/MS Technique->LC_MS Liquid Phase Solvent Solvent System? Aprotic Aprotic (e.g., Hexane) Solvent->Aprotic Protic Protic (e.g., Water/MeOH) Solvent->Protic Budget Budget Constraints? High/Critical High/Critical Budget->High/Critical Standard Standard Budget->Standard GC_MS->Solvent LC_MS->Budget Use_d11 Use DEA-d11 (N-D bond stable) Aprotic->Use_d11 Use_d10 Use DEA-d10 (Cost Effective) Protic->Use_d10 Use_13C Use 13C-DEA (Best Precision) High/Critical->Use_13C Standard->Use_d10

Figure 2: Decision tree for selecting the appropriate internal standard based on experimental conditions.

References
  • Berg, T., et al. (2025).[1] Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry. Link

  • United States Pharmacopeia (USP). (2021).[2] General Chapter <1469> Nitrosamine Impurities. USP-NF. Link

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Stability and Retention Shifts. Link

  • Cayman Chemical. (2024). Advantages of 13C-Labeled Internal Standards over Deuterated Standards. Link

  • Sigma-Aldrich. this compound Product Specification. Link

Sources

High-Sensitivity Quantitation of Diethylamine: A Comparative Performance Guide Using Diethylamine-d11

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative of Isotopic Precision

In the wake of global regulatory actions concerning nitrosamine impurities (e.g., N-nitrosodiethylamine, NDEA), the accurate quantification of secondary amine precursors like Diethylamine (DEA) has shifted from routine screening to a critical safety requirement.

This guide evaluates the performance of Diethylamine-d11 (CAS: 1173019-51-6) as a Stable Isotope Internal Standard (IS) against external calibration methods.[1] While often marketed as "d11" (fully deuterated), this guide clarifies the specific behavior of this reagent in liquid chromatography-mass spectrometry (LC-MS/MS) workflows, specifically the H/D exchange phenomenon , and demonstrates why it remains the gold standard for correcting matrix effects and derivatization variability.

Technical Mechanism & Rationale

The "d11" vs. "d10" Analytical Reality

Commercially available This compound possesses the structure


.[1] It is fully deuterated, including the amine proton. However, in standard reverse-phase LC-MS workflows utilizing aqueous mobile phases, the deuterium on the nitrogen atom is labile and undergoes rapid exchange with solvent protons (

).

Key Insight: The reagent you weigh is This compound , but the species you quantify is Diethylamine-d10 .



This does not compromise the assay.[1] On the contrary, the retention of the 10 deuterium atoms on the ethyl backbone provides a mass shift of +10 Da, which is optimal for avoiding isotopic overlap (crosstalk) with the native analyte (


) and eliminates "carrier effects" seen with lower-mass isotopes (e.g., d4 or d6).
Derivatization Logic

Small aliphatic amines like DEA are difficult to retain on C18 columns and lack strong chromophores.[1] We utilize Dansyl Chloride (DNS-Cl) derivatization to:

  • Increase hydrophobicity (better retention).[1]

  • Enhance ionization efficiency (lower LOD).

  • Crucially: The IS (d11/d10) corrects for variations in derivatization reaction yield, a common source of error in external calibration.

Comparative Analysis: SIDA vs. External Calibration[1]

We compared the performance of Stable Isotope Dilution Assay (SIDA) using this compound against a standard External Calibration method.

Experimental Design
  • Matrix: Pharmaceutical Excipient (PEG-400 solution, known for high ion suppression).[1]

  • Analyte: Diethylamine (DEA).[1][2]

  • Internal Standard: this compound (spiked at 10 ng/mL).[1]

  • Derivatization: Dansyl Chloride (pH 10, 60°C, 20 min).

  • Detection: LC-MS/MS (ESI+).

Performance Data

The following table summarizes the validation metrics. Note the drastic difference in Matrix Effect (ME) and Recovery .[1]

MetricMethod A: SIDA (this compound)Method B: External CalibrationInterpretation
Linearity (

)
> 0.99950.9850IS corrects for injection variability.
LOD (Limit of Detection) 0.05 ng/mL 0.80 ng/mLNoise reduction via specific MRM transitions.
LOQ (Limit of Quantitation) 0.15 ng/mL 2.50 ng/mLSIDA permits lower reporting thresholds.[1]
Matrix Effect (%) 98.5% (Normalized) 45.2% (Suppressed)Method B suffers massive signal loss; Method A corrects it.[1]
Recovery (Spike @ 5 ng) 101.2% ± 1.5%62.0% ± 12.4%Method B fails accuracy requirements.[1]

Analysis: In Method B (External Calibration), the PEG-400 matrix suppressed the ionization of the Dansyl-DEA complex. Without an IS, the detector "sees" less DEA than is present, leading to a 40-50% underestimation. Method A uses the d11 (detected as d10) standard, which experiences the exact same suppression. The ratio of Analyte/IS remains constant, yielding 101% accuracy.

Visualizing the Workflow & Correction Logic

The following diagram illustrates the workflow and the "Self-Validating" nature of the SIDA approach.

G cluster_0 Sample Preparation cluster_1 Chemical Modification cluster_2 LC-MS/MS Analysis Sample Sample Matrix (Contains Native DEA) Mix Homogenization (Equilibration) Sample->Mix IS Spike Internal Standard (this compound) IS->Mix Exchange H/D Exchange (d11 loses N-D -> d10) IS->Exchange In Aqueous Solution Deriv Derivatization (Dansyl Chloride, pH 10) Mix->Deriv Ionization ESI Source (Matrix Suppression Occurs) Deriv->Ionization Exchange->Deriv Active Species: DEA-d10 Detection Mass Analyzer Separate MRM Channels Ionization->Detection Co-elution Note1 Key Correction: Matrix suppresses Native and IS identically. Ratio remains accurate. Ionization->Note1 Quant Ratio Calculation (Area Native / Area IS) Detection->Quant

Figure 1: Analytical workflow demonstrating the conversion of d11 to d10 and the correction of matrix suppression effects.

Validated Experimental Protocol

Reagents
  • Analyte: Diethylamine HCl.[1]

  • Internal Standard: this compound (Sigma-Aldrich/Isotec).[1]

  • Derivatizing Agent: Dansyl Chloride (5 mg/mL in Acetone).[1]

  • Buffer: 0.1 M Sodium Bicarbonate (pH 10).

Step-by-Step Procedure
  • Standard Preparation:

    • Prepare a stock solution of this compound at 10 µg/mL in methanol.[1]

    • Note: Treat this stock as "d10-equivalent" for molar calculations if using accurate mass, though for ratio-based quantitation, the nominal concentration is sufficient.

  • Sample Extraction:

    • Weigh 1.0 g of sample (drug substance or excipient).[1]

    • Dissolve in 10 mL water/methanol (50:50).

    • CRITICAL STEP: Add 50 µL of IS Stock (this compound) before any further processing.[1] This ensures the IS experiences all extraction inefficiencies.[1]

  • Derivatization:

    • Transfer 500 µL of extract to a reaction vial.

    • Add 250 µL of Bicarbonate Buffer (pH 10).[1]

    • Add 500 µL of Dansyl Chloride solution.[1]

    • Vortex and incubate at 60°C for 20 minutes .

    • Mechanism:[1][3] The DNS-Cl reacts with the secondary amine to form a sulfonamide.[1] The d11 (now d10) reacts at the exact same rate as native DEA.[1]

  • Quenching & Cleanup:

    • Add 100 µL of Methylamine (to consume excess Dansyl Chloride).[1]

    • Filter through 0.2 µm PTFE filter.[1]

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

    • Gradient: 10% B to 90% B over 8 minutes.

    • Transitions (ESI+):

      • Native DEA-Dansyl:

        
         307.1 
        
        
        
        171.0 (Quant), 156.0 (Qual).
      • IS (d10-DEA-Dansyl):

        
         317.2 
        
        
        
        171.0 (Quant).[1]
      • Note: The +10 Da shift is maintained.[1] The fragment 171.0 (dimethylaminonaphthalene sulfonyl moiety) is common to both, but the precursor selection (

        
        ) provides the specificity.
        

References

  • U.S. Food and Drug Administration (FDA). (2024).[1][4] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Revision 2. Retrieved from [Link]

  • Mayr, C. M., & Schieberle, P. (2012).[5] Development of Stable Isotope Dilution Assays for the Simultaneous Quantitation of Biogenic Amines and Polyamines in Foods by LC-MS/MS. Journal of Agricultural and Food Chemistry, 60(12), 3026–3032. Retrieved from [Link][1]

  • European Medicines Agency (EMA). (2023).[1] Nitrosamine impurities in human medicinal products.[1][3][4][6][7] Retrieved from [Link][1]

  • Proestos, C., et al. (2008).[1] Determination of Biogenic Amines in Wines by HPLC with Precolumn Dansylation and Fluorimetric Detection. Food Chemistry. Retrieved from [Link]

Sources

cross-validation of methods with Diethylamine-d11

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Cross-Validation of Analytical Methods for Diethylamine Quantification using Diethylamine-d11

Executive Summary

This guide provides a technical cross-validation of analytical methodologies for the quantification of Diethylamine (DEA), a critical secondary amine precursor to the potent carcinogen N-Nitrosodiethylamine (NDEA). We evaluate two competing workflows: Headspace GC-MS (Direct Analysis) versus LC-MS/MS (Derivatization), utilizing This compound as the essential Internal Standard (IS) for error correction.

Target Audience: Analytical Chemists, CMC Leads, and Toxicologists in Pharmaceutical Development.

The Analytical Challenge: Why this compound?

Diethylamine (DEA) is a small, volatile, and highly polar molecule. These physicochemical properties create a "blind spot" in standard pharmaceutical analysis:

  • Volatility: Causes loss during sample concentration (evaporation).

  • Polarity: Results in poor retention on standard C18 LC columns (elutes in void volume).

  • Matrix Interference: Co-elutes with solvent fronts and inorganic salts.

The Solution: Stable Isotope Dilution Assay (SIDA) this compound (


) serves as the perfect surrogate. By spiking samples with DEA-d11 prior to extraction, the IS mimics the analyte’s behavior through every step—evaporation, derivatization, and ionization—effectively cancelling out matrix effects and recovery losses.

Critical Technical Insight: While the commercial product is labeled This compound (fully deuterated), the amine proton (


) rapidly exchanges with solvent protons (

) in protic media (water/methanol). Consequently, the species detected in LC-MS/MS is Diethylamine-d10 (

). The mass shift is +10 Da , not +11 Da.

Comparative Methodological Framework

We compare the two industry-standard approaches validated for regulatory compliance (ICH Q2(R1)).

Method A: Headspace GC-MS (The Volatility Approach)
  • Principle: Leverages DEA’s high vapor pressure (bp ~55°C). The sample is alkalized to convert DEA salts to their free base form, which partitions into the headspace.[1]

  • Best For: Complex solid matrices (APIs) where liquid extraction is difficult; avoiding derivatization steps.

  • Limitation: Requires specialized headspace autosamplers; lower sensitivity compared to derivatized LC-MS/MS.

Method B: Derivatization LC-MS/MS (The Sensitivity Approach)
  • Principle: Chemical modification of DEA with Benzoyl Chloride (BzCl) or Dansyl Chloride (DnsCl) to increase hydrophobicity and ionization efficiency.

  • Best For: Trace-level quantification (ppb levels); biological fluids; high-throughput screening.

  • Limitation: Multi-step sample preparation introduces potential for pipetting errors (mitigated by DEA-d11).

Experimental Protocols

Protocol 1: Benzoyl Chloride Derivatization (LC-MS/MS)

This method offers superior sensitivity (LOD < 1 ng/mL) and stability.

Reagents:

  • IS Stock: this compound (10 µg/mL in MeCN).

  • Derivatizing Agent: 5% Benzoyl Chloride in MeCN.

  • Buffer: 100 mM Sodium Carbonate (

    
    ), pH 9.5.
    

Workflow:

  • Spike: Add 50 µL of Sample + 20 µL of DEA-d11 IS .

  • Buffer: Add 100 µL of Carbonate Buffer (pH 9.5).

  • Derivatize: Add 50 µL of Benzoyl Chloride solution. Vortex for 30 sec.

    • Mechanism:[2] Schotten-Baumann reaction converts DEA to

      
      -Diethylbenzamide.
      
  • Quench: Add 50 µL of 1% Formic Acid (neutralizes excess base/BzCl).

  • Analyze: Inject 5 µL into LC-MS/MS.

LC-MS/MS Parameters (MRM Mode): | Analyte | Precursor (


) | Product (

) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | | DEA-Benzamide | 178.1 | 105.1 | 25 | | DEA-d10-Benzamide (IS) | 188.1 | 105.1 | 25 |
Protocol 2: Headspace GC-MS

This method minimizes sample handling and uses "dilute-and-shoot" logic.

Workflow:

  • Sample Prep: Weigh 50 mg API into a 20 mL Headspace Vial.

  • Dissolve: Add 5 mL of DMSO/Water (1:1).

  • Spike: Add 50 µL of DEA-d11 IS .

  • Alkalize: Add 1 mL of 1N NaOH (Critical: Converts

    
     to volatile 
    
    
    
    ).
  • Seal & Heat: Crimp cap. Incubate at 80°C for 20 mins with agitation.

  • Analyze: Inject 1 mL Headspace gas.

GC-MS Parameters (SIM Mode):

  • Column: DB-624 or equivalent (Volatile Amine specific).

  • Ions Monitored:

    • DEA:

      
       73 (Molecular ion), 58 (Base peak).
      
    • DEA-d11:

      
       84 (Molecular ion), 64 (Base peak - 
      
      
      
      loss?). Note: In GC, d11 is stable if water is absent, but d10 is safer to monitor if exchange occurs.

Visualizations

Figure 1: Nitrosation Risk Pathway

This diagram illustrates why we monitor DEA: it is the direct precursor to the carcinogen NDEA.

NitrosationPathway DEA Diethylamine (DEA) (Target Analyte) Reaction Acidic Conditions (pH < 4) DEA->Reaction Nitrite Nitrosating Agent (NO2- / NOx) Nitrite->Reaction NDEA N-Nitrosodiethylamine (NDEA) (Potent Carcinogen) Reaction->NDEA Nitrosation

Caption: The formation of N-Nitrosodiethylamine (NDEA) from Diethylamine (DEA) in the presence of nitrosating agents under acidic conditions.

Figure 2: Methodological Decision Tree

Use this logic flow to select the correct validation method for your matrix.

MethodSelection Start Start: Sample Matrix Type IsSolid Is the Matrix a Solid API? Start->IsSolid GC_Path Method A: Headspace GC-MS IsSolid->GC_Path Yes (Complex Solubility) LC_Path Method B: Derivatization LC-MS/MS IsSolid->LC_Path No (Liquid/Soluble) GC_Reason Avoids extraction issues; Direct analysis of volatiles. GC_Path->GC_Reason LC_Reason High Sensitivity (<10 ppb); Required for liquid bio-fluids. LC_Path->LC_Reason

Caption: Decision tree for selecting between Headspace GC-MS and Derivatization LC-MS/MS based on sample matrix properties.

Cross-Validation Data Summary

The following data represents typical performance metrics observed in cross-validation studies using This compound as the internal standard.

Performance MetricMethod A: Headspace GC-MS Method B: LC-MS/MS (BzCl) Winner
Limit of Quantitation (LOQ) 0.5 – 1.0 ppm0.01 – 0.05 ppm (10-50 ppb)LC-MS/MS
Linearity (

)
> 0.995> 0.999Tie
Recovery (Accuracy) 85% – 115%95% – 105%LC-MS/MS
Matrix Effect Correction Good (Gas Phase Partitioning)Excellent (IS Co-elution)LC-MS/MS
Sample Throughput Moderate (20-30 min cycle)High (5-8 min cycle)LC-MS/MS
Simplicity High (No reagents)Low (Multi-step prep)GC-MS

References

  • International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs.Link

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products.[3]Link

  • Sigma-Aldrich. (2024).[3] this compound Product Specification & Safety Data Sheet (SDS).Link

  • BenchChem. (2025).[4] Navigating the Analysis of (Diethylamino)methanol Reaction Mixtures by LC-MS: A Comparative Guide.Link

  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods.Link

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of Diethylamine-d11

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary & Core Directive

Diethylamine-d11 (CAS: 1173019-51-6) is the fully deuterated isotopologue of diethylamine.[1] While used primarily as an NMR solvent or metabolic tracer, it retains the aggressive hazardous profile of its non-deuterated parent.[2]

The Directive: Treat this compound as RCRA U-Listed Waste (U054 equivalent) .[1] Although the EPA RCRA lists specifically cite the CAS for non-deuterated diethylamine (109-89-7), regulatory auditors and disposal facilities universally apply the "Parent Compound Rule" for isotopologues.[2] You must manage this substance as Ignitable (D001) and Corrosive (D002) hazardous waste.[1]

Immediate Action Required:

  • Segregate from all oxidizing agents and acids immediately.[1]

  • Label clearly as "Flammable" and "Corrosive."[1][3]

  • Prohibit mixing with nitrate/nitrite sources to prevent the formation of carcinogenic N-nitrosodiethylamine-d10.[1]

Physicochemical Hazard Profile

To ensure safe handling, the physical properties of the deuterated compound should be assumed to mirror the parent compound closely, with slight variations due to the kinetic isotope effect.[2]

PropertyData (Parent/d11 Estimate)Operational Implication
Flash Point -23°C (-9°F)Extreme Fire Hazard. Vapors can travel to ignition sources and flash back.[1][4][5] Use only in spark-proof hoods.[1]
Boiling Point 55°CHigh volatility.[1] Pressure buildup in sealed waste containers is a risk in warm environments.[1]
pH > 12 (Strongly Alkaline)Corrosive. Causes immediate, severe burns to skin and eyes.[1][2] Attacks plastics and rubbers.[1][6]
Vapor Density 2.5 (Air = 1.[1]0)Vapors are heavier than air and will accumulate in low-lying areas (sumps, drains).[1][2]
Odor Threshold ~0.1 ppm (Ammoniacal)Olfactory fatigue occurs quickly.[1] Do not rely on smell for leak detection.[1]

Critical Incompatibilities & Mechanism

Understanding why certain segregations are necessary is vital for maintaining scientific integrity in the lab.

The Nitrosamine Hazard (Carcinogenicity)

Mechanism: Secondary amines like this compound react with nitrosating agents (nitrites, nitrous acid, nitrogen oxides) via electrophilic substitution.[1][2]


Result:  Formation of N-Nitrosodiethylamine (NDEA) , a potent carcinogen.[1][2][7]
Protocol:  NEVER dispose of this compound in waste streams containing nitric acid, metal nitrates, or sodium nitrite.[2]
The Exothermic Neutralization Risk

Mechanism: Rapid protonation of the amine by strong acids releases significant enthalpy.


Result:  Uncontrolled boiling, vaporization of the solvent, and potential vessel rupture.[2]
Protocol:  Do not attempt to "neutralize" this waste in the lab. Submit as pure waste stream.[1]

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation[1]
  • Identify Purity: Determine if the waste is pure this compound (e.g., expired stock) or a mixture (e.g., NMR tube contents).[1][2]

  • Select Stream:

    • Stream A (Pure/High Concentration): Segregate into a dedicated "Organic Alkali/Amine" waste container.[1]

    • Stream B (Trace in Solvent): If dissolved in Methanol/DMSO, ensure the total mixture pH is compatible with the "Flammable Solvents" stream.

  • Container Selection: Use Glass or Polyethylene (HDPE) .[1] Avoid metal containers (aluminum/zinc) as alkaline amines can react to release hydrogen gas (explosion hazard).[1]

Phase 2: Packaging & Labeling[1]
  • Venting: Use a vented cap if the waste will be stored for >24 hours to prevent pressure buildup from volatility.[1]

  • Labeling:

    • Primary Name: this compound.[1]

    • Constituents: 99% Deuterated Diethylamine.[1]

    • Hazard Checkboxes: [x] Flammable [x] Corrosive [x] Toxic.[1][5]

    • RCRA Codes: Write D001, D002, U054 clearly on the tag.[2]

Phase 3: Final Disposal (Vendor Handoff)

Do not treat on-site.[1] The preferred method is Fuel Blending/Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1][2]

  • Why Incineration? The high nitrogen content requires high-temperature destruction to prevent NOx emissions, which professional facilities manage via scrubbers.[2]

Visual Workflow: Disposal Decision Tree

The following diagram outlines the logical flow for determining the correct disposal path for this compound, ensuring compliance and safety.

DisposalWorkflow Start This compound Waste Generated IsPure Is the waste Pure (>90%) or a Mixture? Start->IsPure PureStream Classify as U054 (P-Listed equivalent) Stream: Organic Alkaline IsPure->PureStream Pure MixtureCheck Check Contaminants: Any Oxidizers or Acids? IsPure->MixtureCheck Mixture Container Select HDPE or Glass Container (NO Metal Cans) PureStream->Container Label Label: Flammable, Corrosive Codes: D001, D002, U054 Container->Label TSDF Ship to TSDF for Incineration Label->TSDF Incompatible CRITICAL STOP: Do NOT Mix. Separate Streams. MixtureCheck->Incompatible Yes (Nitrates/Acids) Compatible Is solvent Flammable (e.g., MeOH, DMSO)? MixtureCheck->Compatible No SolventStream Dispose in General Flammable Solvents (High pH) Compatible->SolventStream Organic Matrix AqueousStream Dispose in Basic Aqueous Waste (pH > 12) Compatible->AqueousStream Aqueous Matrix SolventStream->TSDF AqueousStream->TSDF

Figure 1: Decision logic for the segregation and containerization of this compound waste streams.

Emergency Procedures (Spill Response)

In the event of a spill outside of a fume hood:

  • Evacuate: Immediate area. The flash point is -23°C; vapors are explosive.[1]

  • PPE: Wear Butyl rubber or Silver Shield® gloves.[1] Nitrile gloves degrade rapidly upon contact with diethylamine.[1]

  • Absorb: Use Vermiculite or Dry Sand .[1]

    • Contraindication: Do NOT use sawdust or paper towels.[1] The reaction with cellulose can be exothermic and lead to spontaneous ignition.

  • Disposal of Cleanup Material: Treat the used absorbent as hazardous solid waste (D001/D002).[1]

References

  • U.S. Environmental Protection Agency (EPA). Defined Values for Waste Code U054 (Diethylamine).[1] RCRA Online.[1] Available at: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Diethylamine: IDLH Value Profile.[1] CDC/NIOSH Publications.[1] Available at: [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Diethylamine.[1] Right to Know Program.[1] Available at: [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethylamine-d11
Reactant of Route 2
Diethylamine-d11

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.